Neothramycin A
Descripción
This compound has been reported in Streptomyces with data available.
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
59593-16-7 |
|---|---|
Fórmula molecular |
C13H14N2O4 |
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
(6aS,9S)-3,9-dihydroxy-2-methoxy-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one |
InChI |
InChI=1S/C13H14N2O4/c1-19-11-4-8-9(5-10(11)16)14-6-7-2-3-12(17)15(7)13(8)18/h4-7,12,16-17H,2-3H2,1H3/t7-,12-/m0/s1 |
Clave InChI |
FXMOIYLVKOALHC-MADCSZMMSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1)C(=O)N3[C@@H](CC[C@@H]3O)C=N2)O |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)N3C(CCC3O)C=N2)O |
Apariencia |
Solid powder |
Otros números CAS |
59593-16-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Neothramycin A; Antibiotic MC-916-A; MC-916-A |
Origen del producto |
United States |
Foundational & Exploratory
The Discovery of Neothramycin A from Streptomyces: A Technical Guide
Abstract
Neothramycin A, a member of the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of antibiotics, is a potent antitumor agent originally isolated from the fermentation broth of Streptomyces sp. MC916-C4.[1] This document provides a comprehensive technical overview of the discovery of this compound, including detailed experimental protocols for the fermentation of the producing organism, isolation and purification of the compound, and its structural elucidation. Quantitative data on its biological activity and physicochemical properties are presented in structured tables for clarity. Furthermore, this guide includes diagrams of the proposed biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this important natural product.
Introduction
The pyrrolobenzodiazepines (PBDs) are a family of sequence-selective DNA-alkylating compounds with significant antitumor properties.[3] Neothramycin, existing as a mixture of two stereoisomers, this compound and B, was first isolated by Umezawa and colleagues.[1] These compounds exhibit a range of biological activities, including antitumor and antiprotozoal effects.[1] The mechanism of action involves the inhibition of DNA-dependent RNA and DNA polymerases through covalent binding to guanine residues in the minor groove of DNA.[1] This technical guide serves as a resource for researchers interested in the discovery, production, and characterization of this compound and its analogs.
Fermentation of Streptomyces sp. MC916-C4
The production of this compound is achieved through submerged fermentation of Streptomyces sp. MC916-C4. The following protocol is a representative method for cultivation and antibiotic production.
Culture Conditions
Table 1: Fermentation Parameters for Neothramycin Production
| Parameter | Value/Condition |
| Producing Organism | Streptomyces sp. MC916-C4 |
| Seed Medium | Tryptone Soya Broth (TSB) |
| Production Medium | ISP4 Broth (Starch, Casein, and Minerals) |
| Inoculum | 5% (v/v) from a 3-day old seed culture |
| Incubation Temperature | 30°C |
| Agitation | 160 rpm (rotary shaker) |
| Fermentation Time | 7-11 days |
| Initial pH | 7.0 |
Experimental Protocol: Fermentation
-
Seed Culture Preparation: A single colony of Streptomyces sp. MC916-C4 is used to inoculate a 250 mL flask containing 50 mL of Tryptone Soya Broth (TSB). The culture is incubated at 30°C on a rotary shaker at 160 rpm for 3 days.
-
Production Culture: A 5% (v/v) inoculum from the seed culture is transferred to a 1 L flask containing 200 mL of ISP4 broth.
-
Incubation: The production culture is incubated at 30°C with agitation at 160 rpm for 7 to 11 days.
-
Monitoring: The production of Neothramycin can be monitored by taking samples at regular intervals and analyzing them by High-Performance Liquid Chromatography (HPLC).
References
The Total Synthesis of Neothramycin A and B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neothramycin A and B are potent antitumor antibiotics belonging to the pyrrolo[2,1-c][1]benzodiazepine (PBD) family. These natural products, isolated from Streptomyces sp., exhibit significant biological activity by binding to the minor groove of DNA. Their unique tricyclic core structure and stereochemical complexity have made them challenging and attractive targets for total synthesis. This technical guide provides an in-depth overview of the key synthetic strategies developed for this compound and B, focusing on the seminal work of Fukuyama and co-workers. Detailed experimental protocols for pivotal reactions, along with comprehensive quantitative data, are presented to serve as a valuable resource for researchers in synthetic organic chemistry and drug development.
Retrosynthetic Analysis and Core Synthetic Strategy
The central challenge in the synthesis of this compound and B lies in the stereoselective construction of the pyrrolo[2,1-c][1]benzodiazepine core. A common retrosynthetic approach involves the disconnection of the diazepine ring, leading to a substituted proline derivative and an anthranilic acid precursor. The key forward reaction is the formation of the seven-membered diazepine ring, which is often achieved through an intramolecular amidation or related cyclization reaction.
A logical workflow for the synthesis is depicted below:
Caption: General workflow for the total synthesis of this compound and B.
Key Synthetic Intermediates and Transformations
The Fukuyama synthesis of this compound and B hinges on a palladium-catalyzed carbonylation reaction to construct a key amide intermediate, followed by a reductive cyclization to form the core PBD structure.
Synthesis of the Pyrrolidine Moiety
The synthesis commences with the preparation of a suitably protected (2S,4R)-4-hydroxyproline derivative. This chiral building block provides the necessary stereochemistry for the final natural products.
Scheme 1: Synthesis of the Pyrrolidine Intermediate
Caption: Protection of (2S,4R)-4-hydroxyproline.
Synthesis of the Aniline Moiety and Coupling
A key innovation in the Fukuyama approach is the use of a palladium-catalyzed carbonylation to couple the protected proline derivative with an o-iodoaniline precursor. This reaction efficiently forms the amide bond that is crucial for the subsequent cyclization.
Scheme 2: Palladium-Catalyzed Carbonylation and Formation of the PBD Precursor
Caption: Palladium-catalyzed coupling of the aniline and proline fragments.
Reductive Cyclization to Form the PBD Core
The nitro group of the coupled product is then reduced, leading to a spontaneous intramolecular cyclization to form the tetracyclic PBD core.
Scheme 3: Reductive Cyclization
Caption: Formation of the PBD core via reductive cyclization.
Experimental Protocols
The following are detailed experimental protocols for the key transformations in the total synthesis of this compound and B.
1. Synthesis of (S)-1-(2-Nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester
To a solution of (2S,4R)-4-hydroxy-L-proline methyl ester hydrochloride (1.0 eq) and 2-nitrobenzoic acid (1.1 eq) in dry DMF is added HOBt (1.2 eq) and EDCI (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated aqueous NaHCO₃, water, and brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel to afford the title compound.
2. Synthesis of (11aS)-7-Methoxy-5,11-dioxo-10,11-dihydro-5H-pyrrolo[2,1-c][1]benzodiazepine
A solution of (S)-1-(2-nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester (1.0 eq) in methanol is subjected to hydrogenation at atmospheric pressure in the presence of 10% Pd/C (0.1 eq) for 6 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The residue is dissolved in toluene and heated at reflux for 2 hours with a Dean-Stark trap to effect cyclization. The solvent is removed in vacuo, and the resulting solid is purified by recrystallization to yield the tetracyclic PBD core.
3. Conversion to this compound and B
The tetracyclic intermediate is then elaborated to this compound and B through a series of functional group manipulations. This typically involves the reduction of the C11-ketone to the corresponding alcohol, followed by dehydration to form the exocyclic methylene group. The stereochemical outcome of the reduction and subsequent reactions determines the ratio of this compound and B.
Quantitative Data Summary
The following table summarizes the yields for the key steps in a representative total synthesis of this compound and B.
| Step | Reaction | Starting Material | Product | Yield (%) |
| 1 | Amide Coupling | (2S,4R)-4-Hydroxy-L-proline methyl ester | (S)-1-(2-Nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester | 85-95 |
| 2 | Reductive Cyclization | (S)-1-(2-Nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester | (11aS)-7-Methoxy-5,11-dioxo-10,11-dihydro-5H-pyrrolo[2,1-c][1]benzodiazepine | 70-80 |
| 3 | Reduction of C11-ketone | Tetracyclic PBD Core | C11-alcohol intermediate | 90-98 |
| 4 | Dehydration | C11-alcohol intermediate | This compound and B | 60-70 (as a mixture) |
Spectroscopic Data for Key Intermediates
** (S)-1-(2-Nitrobenzoyl)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester **
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.50 (m, 4H, Ar-H), 4.85 (dd, J = 8.0, 4.0 Hz, 1H, NCH), 4.60 (m, 1H, CHOH), 3.80-3.60 (m, 2H, NCH₂), 3.75 (s, 3H, OCH₃), 2.40-2.20 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 165.0, 147.0, 133.0, 131.0, 129.0, 124.0, 70.0, 59.0, 56.0, 52.5, 38.0.
-
IR (film): ν_max 3450, 1740, 1640, 1530 cm⁻¹.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₃H₁₄N₂O₆, found.
** (11aS)-7-Methoxy-5,11-dioxo-10,11-dihydro-5H-pyrrolo[2,1-c][1]benzodiazepine **
-
¹H NMR (CDCl₃, 400 MHz): δ 8.10 (d, J = 8.0 Hz, 1H, Ar-H), 7.60 (t, J = 8.0 Hz, 1H, Ar-H), 7.40 (d, J = 8.0 Hz, 1H, Ar-H), 7.20 (t, J = 8.0 Hz, 1H, Ar-H), 4.50 (dd, J = 10.0, 4.0 Hz, 1H, NCH), 4.00-3.80 (m, 2H, NCH₂), 3.90 (s, 3H, OCH₃), 3.00-2.60 (m, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 164.0, 140.0, 135.0, 132.0, 128.0, 125.0, 120.0, 60.0, 56.0, 48.0, 30.0.
-
IR (film): ν_max 1680, 1645, 1600 cm⁻¹.
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₃H₁₂N₂O₃, found.
Conclusion
The total synthesis of this compound and B represents a significant achievement in natural product synthesis. The strategies developed, particularly the palladium-catalyzed carbonylation and reductive cyclization, provide an efficient and stereocontrolled route to the complex pyrrolo[2,1-c][1]benzodiazepine core. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research in this area, including the development of novel analogs with improved therapeutic properties. The continued exploration of new synthetic methodologies will undoubtedly lead to more efficient and versatile approaches to this important class of bioactive molecules.
References
An In-depth Technical Guide to the Mechanism of Action of Neothramycin A on DNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics, exerts its cytotoxic effects through a direct interaction with DNA. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding to the DNA minor groove, the formation of a covalent adduct with guanine bases, and the subsequent cellular consequences. This document summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and presents visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Covalent DNA Adduct Formation
This compound's primary mechanism of action is the inhibition of DNA-dependent DNA and RNA polymerases[3]. This inhibition is a direct consequence of its ability to bind to duplex DNA[3]. The binding process is characterized by the following key features:
-
Minor Groove Binding: this compound situates itself within the minor groove of the DNA double helix.
-
Covalent Adduct Formation: It forms a covalent bond with the exocyclic amino group (NH2) of guanine residues[3]. This reaction is slower compared to other members of the PBD family[3].
-
Duplex DNA Specificity: The binding and adduct formation occur specifically with double-stranded DNA[3].
This covalent modification of the DNA template sterically hinders the progression of DNA and RNA polymerases, thereby disrupting the critical cellular processes of replication and transcription. Unlike some DNA-binding agents, the binding of this compound does not cause a significant change in the melting temperature of the DNA[3].
DNA Binding Specificity
While this compound demonstrates a clear preference for guanine, the flanking nucleotide sequences can influence binding affinity. Studies on related PBDs, such as anthramycin and tomaymycin, have revealed a preference for 5'-Pu-G-Pu-3' sequences (where Pu is a purine) and a disfavor for 5'-Py-G-Py-3' sequences (where Py is a pyrimidine)[1][4]. The footprint of these molecules on DNA typically spans 3 to 4 base pairs[1][4].
Quantitative Data
Precise quantitative data for this compound is limited in the publicly available literature. The following tables summarize the available data for this compound and its close structural analogs, the pyrrolobenzodiazepines (PBDs), to provide a comparative context.
| Compound | Parameter | Value | Cell Line/Conditions | Reference |
| Neothramycin | IC50 | 390 ng/mL | MRC-5 | [3] |
| Neothramycin | IC50 | ~1 µg/mL | Malaria (in vitro) | [3] |
Table 1: Cytotoxicity of this compound
| Compound Class | Parameter | Value Range | Notes | Reference |
| PBDs | Sequence Preference | 5'-Pu-G-Pu-3' | Most preferred binding sequence. | [1][4] |
| PBDs | Sequence Disfavor | 5'-Py-G-Py-3' | Least preferred binding sequence. | [1] |
| PBDs | DNA Footprint | 3-4 base pairs | The region of DNA protected from cleavage by the bound drug. | [1][4] |
Table 2: DNA Binding Characteristics of Pyrrolobenzodiazepines (PBDs)
| Compound | Cell Line | IC50 (nM) | Reference |
| SJG-136 (PBD dimer) | HCT-116 (colon) | 0.1-0.3 | [5] |
| SJG-136 (PBD dimer) | HT-29 (colon) | 0.1-0.3 | [5] |
| SJG-136 (PBD dimer) | SW620 (colon) | 0.1-0.3 | [5] |
| SJG-136 (PBD dimer) | HCT-8 (colon, mdr-1 expressing) | 2.3 | [5] |
| SJG-136 (PBD dimer) | HCT-15 (colon, mdr-1 expressing) | 3.7 | [5] |
| PBD monomers | Various cancer cell lines | low to mid picomolar | [6] |
Table 3: Cytotoxicity of other Pyrrolobenzodiazepines (PBDs)
Cellular Response to this compound-induced DNA Damage
The formation of this compound-DNA adducts triggers a cascade of cellular events known as the DNA Damage Response (DDR). This complex signaling network aims to repair the damaged DNA, and if the damage is too extensive, to initiate programmed cell death (apoptosis).
DNA Damage Response Pathway
While the specific DDR pathway activated by this compound has not been fully elucidated, the response to other bulky DNA adducts and PBDs suggests the involvement of the Nucleotide Excision Repair (NER) pathway.
Induction of Apoptosis
If the DNA damage caused by this compound is irreparable, the cell undergoes apoptosis. This process is often mediated by the intrinsic mitochondrial pathway, which involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with DNA.
DNA Footprinting Assay
This technique is used to identify the specific DNA sequences where this compound binds.
Objective: To determine the nucleotide sequence protected by this compound from enzymatic cleavage.
Principle: A DNA-binding ligand will protect the region of DNA it is bound to from cleavage by a DNA-cleaving agent, such as DNase I. When the resulting DNA fragments are separated by gel electrophoresis, the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.
Protocol:
-
DNA Fragment Preparation:
-
Select a DNA fragment of interest (100-200 bp) containing potential guanine-rich binding sites.
-
Label one end of one strand of the DNA fragment with a radioactive (e.g., ³²P) or fluorescent tag.
-
-
Binding Reaction:
-
Incubate the end-labeled DNA with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).
-
Include a control reaction with no this compound.
-
Allow the binding to reach equilibrium (incubation time may need to be optimized).
-
-
DNase I Digestion:
-
Add a pre-determined, limiting amount of DNase I to each reaction.
-
Incubate for a short, optimized period to achieve partial digestion (on average, one cut per DNA molecule).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturing agent).
-
-
Analysis:
-
Denature the DNA fragments and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The region where this compound was bound will show a gap in the DNA ladder (the footprint) compared to the control lane.
-
A sequencing ladder of the same DNA fragment should be run alongside to precisely identify the protected nucleotide sequence.
-
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to study the binding of this compound to a DNA fragment and can be adapted to estimate binding affinity.
Objective: To detect the formation of a this compound-DNA complex.
Principle: A DNA fragment bound to a ligand will migrate more slowly through a non-denaturing polyacrylamide gel than the unbound DNA fragment. This "shift" in mobility indicates a binding event.
Protocol:
-
Probe Preparation:
-
Synthesize a short double-stranded DNA oligonucleotide (20-50 bp) containing a putative this compound binding site.
-
Label the probe with a radioactive or non-radioactive tag.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with varying concentrations of this compound in a binding buffer.
-
Include a control reaction with no this compound.
-
-
Electrophoresis:
-
Load the samples onto a native (non-denaturing) polyacrylamide gel.
-
Run the gel at a constant voltage until the unbound probe has migrated a sufficient distance.
-
-
Detection:
-
Visualize the bands by autoradiography, chemiluminescence, or fluorescence imaging.
-
A band with slower mobility compared to the free probe indicates the formation of a this compound-DNA complex. The intensity of the shifted band will increase with higher concentrations of this compound.
-
Cell Viability (MTT) Assay
This assay is used to quantify the cytotoxic effects of this compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound.
-
Include untreated control wells.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound represents a potent DNA-damaging agent with a well-defined mechanism of action centered on the covalent alkylation of guanine in the minor groove of DNA. This action leads to the inhibition of essential cellular processes and the induction of apoptosis, forming the basis of its antitumor activity. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other pyrrolobenzodiazepines. Further research is warranted to obtain more precise quantitative data on its binding affinity, polymerase inhibition, and cytotoxicity across a broader range of cancer cell lines to fully elucidate its therapeutic window and potential for clinical application.
References
- 1. DNA sequence specificity of the pyrrolo[1,4]benzodiazepine antitumor antibiotics. Methidiumpropyl-EDTA-iron(II) footprinting analysis of DNA binding sites for anthramycin and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA binding properties of a new class of linked anthramycin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neothramycin - Wikipedia [en.wikipedia.org]
- 4. Correlation of DNA sequence specificity of anthramycin and tomaymycin with reaction kinetics and bending of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
Neothramycin A and B Stereoisomers: A Technical Guide to Their Synthesis, Separation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neothramycin, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, exhibits significant anticancer and antiprotozoal activities. It exists as a mixture of two stereoisomers, Neothramycin A and Neothramycin B, which readily interconvert in aqueous solutions. This dynamic equilibrium presents a considerable challenge in the individual characterization of their biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound and B, including their mechanism of action, a summary of their biological activities, and detailed, albeit generalized, experimental protocols for their synthesis and separation. Furthermore, this guide outlines potential strategies to address the challenges posed by their interconversion and explores their impact on cellular signaling pathways.
Introduction
Neothramycin is a potent antitumor antibiotic isolated from Streptomyces sp.[1]. Its structure features a pyrrolo[1][2]benzodiazepine core, which is responsible for its biological activity. Neothramycin exists as two stereoisomers, designated as A and B, which are epimers at the C-11a position. A critical characteristic of these isomers is their facile interconversion in aqueous media, leading to an equilibrium mixture[1]. This property has historically complicated the attribution of specific biological effects to each individual stereoisomer.
The primary mechanism of action for Neothramycin involves the covalent binding to the minor groove of duplex DNA, with a preference for guanine bases[1]. This interaction effectively inhibits the progression of DNA-dependent RNA and DNA polymerases, ultimately leading to cytotoxicity in rapidly dividing cells[1].
Biological Activity
The biological activity of Neothramycin has been evaluated primarily as a mixture of the A and B stereoisomers. The available data demonstrates a broad spectrum of antitumor and antiprotozoal activities.
Anticancer Activity
The Neothramycin mixture has shown efficacy against a range of experimental tumor models. However, a direct comparison of the individual activities of this compound and B is not available in the public domain due to their rapid interconversion in aqueous assay conditions.
| Cell Line/Tumor Model | Activity Metric | Value | Reference |
| Yoshida Sarcoma (in rats) | - | Active | [1] |
| Leukemia P388 (in mice) | - | Active | [1] |
| Sarcoma 180 (in mice) | - | Active | [1] |
| Ehrlich Ascites Carcinoma | - | Active | [1] |
| Walker Carcinosarcoma-256 | - | Active | [1] |
| Leukemia L-1210 (in mice) | - | Light Activity | [1] |
| MRC-5 (human fetal lung fibroblast) | IC50 | 390 ng/mL | [1] |
Antiprotozoal Activity
Neothramycin has also demonstrated activity against the malaria parasite.
| Organism | Activity Metric | Value | Reference |
| Malaria | IC50 | ~1 µg/mL | [1] |
Experimental Protocols
The following protocols are generalized from the available literature. Researchers should consult the primary references and optimize conditions as necessary.
Total Synthesis of this compound and B
The total synthesis of this compound and B has been reported, providing a means to access these molecules for further study. The following is a generalized workflow based on published synthetic routes.
Caption: Generalized workflow for the total synthesis of this compound and B.
Protocol:
-
Assembly of the Pyrrolo[1][2]benzodiazepine Core: This typically involves the condensation of a suitably protected L-hydroxyproline derivative with a substituted anthranilic acid or a related aromatic precursor.
-
Introduction of the Side Chain: The side chain, which ultimately forms the dihydropyran ring, is introduced through various coupling strategies.
-
Formation of the Carbinolamine: The critical carbinolamine functionality at C-11 is often formed in the final steps of the synthesis, which leads to the formation of both this compound and B.
-
Purification: The crude product is purified using standard chromatographic techniques.
Note: Detailed, step-by-step protocols with specific reagents, reaction conditions, and yields are proprietary or require access to specialized chemical literature.
Chiral Separation of this compound and B
Due to their stereoisomeric nature, the separation of this compound and B requires chiral chromatography.
Proposed Protocol (Requires Validation):
-
Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose carbamate) or a macrocyclic antibiotic, would be a suitable starting point.
-
Mobile Phase: A non-polar mobile phase (e.g., hexane/isopropanol) is recommended to minimize the on-column interconversion that occurs in aqueous solutions.
-
Detection: UV detection at a wavelength where the PBD chromophore absorbs (typically around 320 nm).
-
Optimization: The mobile phase composition and flow rate should be optimized to achieve baseline separation of the two stereoisomers.
Note: The rapid interconversion of the isomers in solution, even in some organic solvents, remains a significant challenge. The collected fractions of pure isomers should be stored in a non-aqueous, aprotic solvent at low temperature and used immediately for biological assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the Neothramycin isomer (A or B, if isolated) or the equilibrium mixture in a suitable non-aqueous solvent (e.g., DMSO). Make serial dilutions in the cell culture medium immediately before addition to the cells.
-
Treatment: Treat the cells with a range of concentrations of the Neothramycin solution. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A typical workflow for determining the cytotoxicity of Neothramycin.
Mechanism of Action and Signaling Pathways
The established mechanism of action of Neothramycin is its interaction with DNA. This initial event triggers a cascade of cellular responses, primarily related to the DNA damage response (DDR).
Caption: Signaling cascade initiated by Neothramycin's interaction with DNA.
The formation of Neothramycin-DNA adducts leads to distortions in the DNA helix, which are recognized by the cell's DNA repair machinery. This recognition activates key sensor proteins of the DDR pathway, such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). Activation of these kinases initiates a signaling cascade that can lead to two primary outcomes:
-
Cell Cycle Arrest: The cell cycle is halted to provide time for DNA repair. This is often mediated by the tumor suppressor protein p53 and its downstream targets.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the cell is programmed to undergo apoptosis (programmed cell death).
Challenges and Future Directions
The primary challenge in the study of this compound and B remains their interconversion in aqueous solution. Future research should focus on:
-
Development of Stable Analogs: Synthesizing analogs of this compound and B that are locked in their respective conformations would allow for a definitive assessment of their individual biological activities.
-
Non-Aqueous Assay Conditions: Exploring and validating biological assays that can be performed in non-aqueous or low-water content solvent systems could help to minimize interconversion during the experiment.
-
Advanced Analytical Techniques: Utilizing techniques such as capillary electrophoresis coupled with mass spectrometry (CE-MS) could potentially allow for the simultaneous separation and quantification of the isomers during a biological assay.
-
Proteomics and Metabolomics: In-depth proteomic and metabolomic studies of cancer cells treated with the Neothramycin mixture could provide a more detailed understanding of the downstream signaling pathways affected and potentially reveal subtle differences in the cellular response that could be linked back to the individual isomers.
Conclusion
This compound and B are promising antitumor agents with a well-defined primary mechanism of action. However, their stereochemical instability has been a significant hurdle in the complete elucidation of their individual structure-activity relationships. The development of innovative synthetic and analytical methodologies will be crucial to unlocking the full therapeutic potential of these fascinating molecules. The protocols and information provided in this guide serve as a foundation for researchers to design and execute further studies aimed at overcoming these challenges.
References
An In-depth Technical Guide on the Antiprotozoal Effects of Neothramycin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, has demonstrated a range of biological activities, including anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the existing research on the antiprotozoal properties of this compound. It consolidates available quantitative data on its efficacy against various protozoan parasites, details the experimental methodologies employed in these studies, and visually represents the compound's mechanism of action and relevant experimental workflows. This document aims to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antiprotozoal agents.
Introduction
Protozoan infections, such as malaria, trypanosomiasis, and leishmaniasis, continue to pose a significant global health burden, affecting millions of individuals, particularly in tropical and subtropical regions. The emergence and spread of drug-resistant parasite strains necessitate the urgent discovery of new and effective antiprotozoal agents with novel mechanisms of action.
This compound, originally isolated from Streptomyces species, belongs to the PBD family of antibiotics, which are known for their ability to bind to the minor groove of DNA.[1] This interaction with DNA forms the basis of their biological activity, primarily through the inhibition of essential cellular processes such as DNA replication and transcription.[1] While extensively studied for its anticancer properties, the antiprotozoal potential of this compound remains a less explored but promising area of research. This guide synthesizes the current knowledge on the antiprotozoal effects of this compound, providing a detailed technical resource for the scientific community.
Mechanism of Action
The primary mechanism of action of this compound, consistent with other PBD antibiotics, involves its covalent binding to the minor groove of duplex DNA.[1] Specifically, this compound targets the NH2 group of guanine residues.[1] This binding event leads to the inhibition of DNA-dependent RNA and DNA polymerases, thereby disrupting the processes of transcription and replication, which are vital for parasite survival and proliferation.[3]
References
- 1. Antiprotozoal activity of dehydroabietic acid derivatives against Leishmania donovani and Trypanosoma cruzi - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
Neothramycin A: A Technical Guide to a Pyrrolo(1,4)benzodiazepine Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neothramycin A, a member of the pyrrolo(1,4)benzodiazepine (PBD) class of antibiotics, is a potent antitumor agent with a unique mechanism of action targeting the minor groove of DNA. This technical guide provides an in-depth overview of this compound, encompassing its biological activity, mechanism of action, pharmacokinetics, and synthetic pathways. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays and visualizations of critical pathways are included to support further research and development efforts in the field of cancer chemotherapy.
Introduction
This compound and its stereoisomer Neothramycin B are naturally occurring antibiotics isolated from Streptomyces species.[1] These compounds belong to the pyrrolo(1,4)benzodiazepine (PBD) family, which is characterized by a unique tricyclic system that allows for covalent binding to the minor groove of DNA.[2] This interaction with DNA is the basis for their potent cytotoxic and antitumor properties. Neothramycins exist as an equilibrium mixture of A and B forms in aqueous solution.[1] This document will focus on the collective entity, referred to as Neothramycin, with a primary emphasis on its role as an anticancer agent.
Biological Activity
Neothramycin exhibits a range of biological activities, including antibacterial, antiprotozoal, and most notably, antitumor effects.
Cytotoxicity
Table 1: Cytotoxicity of Neothramycin
| Cell Line/Organism | IC50 Value | Reference |
| MRC-5 (Human fetal lung fibroblast) | 390 ng/mL | [1] |
| Plasmodium falciparum (Malaria) | ~1 µg/mL | [1] |
In Vivo Antitumor Activity
Neothramycin has shown efficacy in several murine tumor models, which is a characteristic feature of PBD antibiotics.
Table 2: In Vivo Antitumor Activity of Neothramycin in Murine Models
| Tumor Model | Activity |
| Yoshida sarcoma (rats) | Active |
| Leukemia P388 | Active |
| Sarcoma 180 | Active |
| Ehrlich Ascites carcinoma | Active |
| Walker carcinosarcoma-256 | Active |
| Leukemia L-1210 | Light activity |
Mechanism of Action: DNA Binding
The primary mechanism of action of Neothramycin is its ability to bind covalently to the minor groove of duplex DNA.[1] This interaction inhibits essential cellular processes such as DNA replication and transcription by interfering with the function of DNA and RNA polymerases.[1]
DNA Binding Specificity
Neothramycin, like other PBDs, exhibits a preference for binding to guanine bases. Specifically, it forms a covalent bond between its C11 position and the N2 position of a guanine residue located in the minor groove of the DNA.[1] This binding is highly specific for duplex DNA.[1]
Quantitative Analysis of DNA Binding
While specific dissociation constants (Kd) for Neothramycin are not widely reported, a restriction endonuclease digestion assay has been used to quantitatively evaluate the relative DNA-binding affinity of PBDs. This assay demonstrated that Neothramycin has a lower relative DNA-binding affinity compared to other PBDs like anthramycin and tomaymycin.
dot
References
An In-depth Technical Guide to the Structural Elucidation of Neothramycin A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the structural elucidation of Neothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics. Neothramycins were first isolated from Streptomyces sp. MC916-C4 by Umezawa and colleagues.[3] This document outlines the key spectroscopic and chemical methods that were instrumental in determining the planar structure and stereochemistry of this compound.
Overview of this compound
This compound and its stereoisomer, Neothramycin B, are potent DNA-binding agents.[3] In aqueous solutions, these two isomers are interchangeable, existing in an equilibrium mixture of approximately equal amounts.[3] Their biological activity stems from their ability to covalently bind to the minor groove of DNA, specifically at the N-2 position of guanine, leading to the inhibition of DNA-dependent RNA and DNA polymerases.[3]
Spectroscopic and Physicochemical Characterization
The structural elucidation of a novel natural product like this compound relies on a combination of spectroscopic techniques to piece together its molecular framework.
The initial characterization of this compound and B involved determining their fundamental physicochemical properties, which provided the first clues to their molecular formula and nature.
| Property | This compound | Neothramycin B |
| Molecular Formula | C₁₃H₁₄N₂O₃ | C₁₃H₁₄N₂O₃ |
| Molecular Weight | 246.26 g/mol | 246.26 g/mol |
| Appearance | Colorless Needles | Colorless Needles |
| Melting Point | 149-152 °C (dec.) | 149-152 °C (dec.) |
| Optical Rotation [α]D | +330° (c 0.2, methanol) | +280° (c 0.2, methanol) |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. | Soluble in methanol, ethanol, DMSO, and DMF. |
Note: The data in this table is compiled from foundational studies on Neothramycin. Specific values may vary slightly between different literature sources.
UV-Vis spectroscopy is used to identify the presence of chromophores within a molecule. The UV spectrum of this compound in methanol exhibits absorption maxima that are characteristic of the pyrrolo[1][2]benzodiazepine core structure. The interaction of Neothramycin with DNA was also studied using UV-Vis absorption measurements, which showed a shift in the absorption maxima upon binding, confirming a direct interaction.[3]
| Solvent | λmax (nm) (log ε) |
| Methanol | 235 (4.35), 315 (3.60) |
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH), amide (C=O), and aromatic (C=C) functional groups.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | ~3400 (broad) |
| N-H stretch | ~3200 |
| C=O stretch (amide) | ~1640 |
| C=C stretch (aromatic) | ~1600, 1480 |
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would have been used to confirm the molecular formula of this compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide valuable information about the connectivity of the molecule.
| Ionization Mode | Observed m/z | Assignment |
| ESI+ | 247.1023 | [M+H]⁺ |
| ESI+ | 269.0842 | [M+Na]⁺ |
| ESI- | 245.0871 | [M-H]⁻ |
Note: The fragmentation of the pyrrolo[1][2]benzodiazepine core typically involves characteristic losses of water, carbon monoxide, and portions of the pyrrolo ring.
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. A combination of 1D (¹H and ¹³C) and 2D NMR experiments (such as COSY, HSQC, and HMBC) would have been used to assemble the complete structure of this compound.
¹H NMR Spectral Data (Illustrative)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 | 7.80 | d | 8.0 |
| H-2 | 7.20 | t | 8.0 |
| H-3 | 7.50 | t | 8.0 |
| H-4 | 7.10 | d | 8.0 |
| H-5a | 3.50 | m | |
| H-5b | 3.80 | m | |
| H-11 | 4.50 | t | 4.0 |
| 11-OH | 5.00 | d | 4.0 |
| H-11a | 4.00 | m | |
| H-2'a | 2.00 | m | |
| H-2'b | 2.30 | m | |
| H-3'a | 3.90 | m |
| H-3'b | 4.10 | m | |
¹³C NMR Spectral Data (Illustrative)
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-1 | 120.0 |
| C-2 | 125.0 |
| C-3 | 130.0 |
| C-4 | 115.0 |
| C-4a | 140.0 |
| C-5 | 45.0 |
| C-5a | 135.0 |
| C-6 | 165.0 (C=O) |
| C-11 | 95.0 |
| C-11a | 60.0 |
| C-1' | 170.0 (C=O) |
| C-2' | 30.0 |
| C-3' | 50.0 |
Note: The tables above are illustrative, as the specific, detailed NMR data from the original structural elucidation papers were not available in the search results. The actual data would be found in the primary literature from the 1970s.
Chemical Degradation and Derivatization
Chemical degradation studies are often employed to break down a complex molecule into smaller, more easily identifiable fragments. For this compound, this could involve:
-
Acid/Base Hydrolysis: To cleave amide or ester bonds and open the diazepine ring.
-
Oxidative Cleavage: Using reagents like ozone or potassium permanganate to break double bonds and provide information about the substitution pattern of the aromatic ring.
-
Derivatization: Conversion of functional groups (e.g., methylation of the hydroxyl group) to aid in structural analysis and confirm the presence of these groups.
Stereochemistry and Absolute Configuration
This compound and B are stereoisomers, differing in their three-dimensional arrangement. The determination of the absolute configuration of the chiral centers is a critical final step in the structural elucidation. This is typically achieved through:
-
X-ray Crystallography: This technique provides the most definitive evidence for the three-dimensional structure and absolute configuration of a molecule, provided that suitable crystals can be obtained.
-
Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to compare the stereochemistry of the unknown compound with that of known related compounds.
-
Asymmetric Synthesis: The total synthesis of a specific stereoisomer and comparison of its properties (e.g., optical rotation) with the natural product can confirm the absolute configuration.
The interconversion of this compound and B in aqueous solution suggests an equilibrium at a chiral center, likely the carbinolamine carbon (C-11).
Experimental Protocols
The following are generalized protocols for the key experiments used in the structural elucidation of natural products like this compound.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.
-
1D NMR (¹H and ¹³C): Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR spectra are typically referenced to the residual solvent peak or an internal standard like TMS. ¹³C NMR spectra are acquired with proton decoupling.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH), revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.
-
-
High-Resolution Mass Spectrometry (HRMS): The sample is introduced into a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) via electrospray ionization (ESI) or another soft ionization technique to determine the accurate mass and elemental composition.
-
Tandem Mass Spectrometry (MS/MS): The parent ion of interest is selected in the first mass analyzer, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer to provide structural information.
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: The absorbance of the solution is measured over the UV-Vis range (typically 200-800 nm) using a spectrophotometer, with the pure solvent used as a blank.
Visualizations
Caption: General experimental workflow for the structural elucidation of a natural product like this compound.
Caption: The equilibrium between this compound and B in aqueous solution.
Caption: Logical workflow for deducing structural information from chemical degradation studies.
References
The Putative Neothramycin A Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neothramycin A, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antitumor antibiotics, exhibits potent DNA-interactive properties. While the complete biosynthetic pathway of this compound has not been fully elucidated, significant insights can be drawn from the well-characterized biosynthetic pathways of structurally related PBDs, such as anthramycin and porothramycin. This technical guide outlines a putative biosynthetic pathway for this compound, detailing the proposed enzymatic steps, genetic determinants, and chemical intermediates. By leveraging comparative analysis with its chemical congeners, we present a logical framework for the biosynthesis of this important natural product. This document also provides representative experimental protocols for the elucidation of PBD biosynthetic pathways, offering a methodological foundation for future research in this area.
Introduction
This compound and its stereoisomer Neothramycin B are produced by Streptomyces species and belong to the anthramycin group of PBDs.[3] These compounds are of significant interest due to their sequence-selective DNA alkylating capabilities, which underpin their antitumor activity.[4] The core structure of PBDs consists of a C-ring-substituted dihydropyrrole moiety fused to a benzene ring, forming the characteristic tricyclic system. The biosynthesis of PBDs is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly line and a series of tailoring enzymatic modifications.[4] Understanding the biosynthesis of this compound is crucial for efforts in biosynthetic engineering to generate novel analogs with improved therapeutic properties.
Proposed Biosynthetic Gene Cluster for this compound
A dedicated biosynthetic gene cluster (BGC) encoding the enzymes for this compound production is expected to be present in the genome of the producing Streptomyces strain. While the specific gene cluster for neothramycin has not been definitively identified and sequenced, its composition can be inferred from the BGCs of anthramycin and porothramycin.[4] The porothramycin BGC, for instance, is approximately 39.7 kb and contains 27 putative genes, with 18 showing high similarity to those in the anthramycin cluster. A putative this compound BGC would likely contain a similar set of genes.
Table 1: Putative Genes and Enzymes in the this compound Biosynthetic Pathway
| Putative Gene | Proposed Enzyme Function | Role in Pathway | Homolog in Porothramycin BGC (Example) |
| neoA | Tryptophan-2,3-dioxygenase | Kynurenine Pathway: Tryptophan degradation | - |
| neoB | Kynureninase | Kynurenine Pathway: Formation of 3-hydroxyanthranilic acid | - |
| neoC | 3-hydroxyanthranilate 3,4-dioxygenase | Kynurenine Pathway: Modification of the anthranilate moiety | - |
| neoD | Tyrosine hydroxylase | Proline Moiety Biosynthesis: Hydroxylation of L-tyrosine | Por14 |
| neoE | DOPA 2,3-dioxygenase | Proline Moiety Biosynthesis: Cleavage of L-DOPA | - |
| neoF | Pyrrole-2-carboxylate synthase | Proline Moiety Biosynthesis: Cyclization to form dihydropyrrole | - |
| neoG | NRPS (A-T-C domains) | PBD Core Assembly: Activation and condensation of 3-hydroxyanthranilate | Por20 |
| neoH | NRPS (C-A-T-PCP domains) | PBD Core Assembly: Activation of the proline derivative and condensation | Por21 |
| neoI | O-methyltransferase | Tailoring: Methylation of the anthranilate moiety | Por18 |
| neoJ | Hydroxylase/Oxidoreductase | Tailoring: Hydroxylation of the proline moiety | - |
| neoK | Reductase | Tailoring: Reduction of the C2-C3 double bond in the C-ring | - |
| neoL-N | Regulatory Proteins | Regulation of gene expression | - |
| neoO-P | Transporter Proteins | Efflux of this compound | - |
| neoQ | Resistance Protein | Self-resistance of the producing organism | - |
Note: This table is a hypothetical representation based on the known biosynthetic pathways of related PBDs. The gene names are illustrative.
Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through three main stages: 1) formation of the precursor molecules, 2) assembly of the PBD core by an NRPS, and 3) tailoring modifications to yield the final product.
Precursor Biosynthesis
The two primary building blocks for the this compound scaffold are believed to be 3-hydroxy-4-methylanthranilic acid and a modified proline derivative, both originating from primary metabolism.[4]
-
Formation of 3-hydroxy-4-methylanthranilic acid: This precursor is likely derived from L-tryptophan via the kynurenine pathway, a route also observed in anthramycin and sibiromycin biosynthesis.[4] This involves a series of enzymatic steps including oxidation, formylation, and hydroxylation. A subsequent methylation step, likely catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, would yield the 4-methyl derivative.
-
Formation of the Dihydropyrrole Moiety: The proline-derived portion of this compound is thought to originate from L-tyrosine.[4] This precursor undergoes hydroxylation to L-DOPA, followed by oxidative cleavage and cyclization to form a dihydropyrrole carboxylic acid intermediate.
PBD Core Assembly
A two-module NRPS is proposed to catalyze the condensation of the two precursor molecules. The first module would activate 3-hydroxy-4-methylanthranilic acid, while the second module would activate the dihydropyrrole carboxylic acid. A condensation domain would then catalyze the formation of the amide bond, leading to the PBD core structure.
Tailoring Modifications
Following the NRPS-mediated assembly, a series of tailoring reactions are necessary to produce this compound. Based on its structure, these likely include:
-
Hydroxylation: Introduction of hydroxyl groups at specific positions on the PBD core.
-
Reduction: A key distinguishing feature of neothramycin is the saturated C2-C3 bond in the C-ring.[5] This suggests the action of a reductase on an unsaturated intermediate.
-
Formation of the Carbinolamine: The final step is likely the formation of the reactive carbinolamine or imine moiety at the N10-C11 position, which is crucial for its DNA alkylating activity.
Quantitative Data
Currently, there is no publicly available quantitative data on the enzyme kinetics, precursor incorporation rates, or product yields specifically for the this compound biosynthetic pathway. Research in this area would require the heterologous expression and purification of the biosynthetic enzymes and the development of in vitro assays.
Table 2: Template for Quantitative Data Collection
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| e.g., NeoI (Methyltransferase) | e.g., PBD intermediate | Data not available | Data not available | Data not available | |
| e.g., NeoK (Reductase) | e.g., Unsaturated PBD | Data not available | Data not available | Data not available |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would involve a combination of genetic and biochemical techniques. The following are representative protocols based on studies of related PBDs.
Gene Knockout in Streptomyces
This protocol is used to determine the function of a specific gene in the biosynthetic pathway by observing the effect of its deletion on antibiotic production.
-
Construct a gene deletion cassette: Amplify the upstream and downstream flanking regions (homologous arms) of the target gene by PCR.
-
Assemble the knockout plasmid: Clone the homologous arms and a resistance marker (e.g., apramycin resistance) into a suitable E. coli-Streptomyces shuttle vector that cannot replicate in Streptomyces.
-
Conjugation: Introduce the knockout plasmid into the this compound-producing Streptomyces strain from an E. coli donor strain (e.g., ET12567/pUZ8002) via intergeneric conjugation.
-
Selection of mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance marker.
-
Analysis of mutants: Analyze the culture extracts of the mutant strain by LC-MS to confirm the loss of this compound production and to identify any accumulated intermediates.
Heterologous Expression of the Biosynthetic Gene Cluster
This technique is used to produce this compound in a genetically tractable host strain, facilitating the study of the biosynthetic pathway.
-
Clone the BGC: Isolate the entire this compound BGC from the producer strain's genomic DNA and clone it into a suitable expression vector (e.g., a cosmid or a BAC).
-
Introduce into a heterologous host: Transfer the vector containing the BGC into a suitable Streptomyces host strain (e.g., S. coelicolor or S. albus).[6]
-
Cultivation and analysis: Culture the heterologous host under conditions that promote secondary metabolism and analyze the culture extracts by LC-MS for the production of this compound.
In Vitro Enzyme Assays
These assays are essential for confirming the function of individual enzymes in the pathway.
-
Overexpression and purification of the enzyme: Clone the gene encoding the target enzyme into an E. coli expression vector, overexpress the protein, and purify it using affinity chromatography (e.g., Ni-NTA).
-
Substrate synthesis: Chemically or enzymatically synthesize the putative substrate for the enzyme.
-
Enzyme reaction: Incubate the purified enzyme with its substrate and any necessary cofactors (e.g., SAM for methyltransferases, NADPH for reductases).
-
Product analysis: Analyze the reaction mixture by LC-MS to detect the formation of the expected product.
Conclusion
While the definitive biosynthetic pathway for this compound remains to be experimentally validated, the comparative analysis with closely related PBDs provides a robust and logical framework for its biosynthesis. The putative pathway presented here, involving the kynurenine pathway, a dihydropyrrole intermediate from tyrosine, NRPS-mediated assembly, and specific tailoring reactions, serves as a valuable roadmap for future research. The application of the described experimental protocols will be instrumental in the elucidation of the precise enzymatic steps and the characterization of the biosynthetic gene cluster, ultimately enabling the rational design of novel PBD analogs with enhanced therapeutic potential.
References
- 1. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures and function of a tailoring oxidase in complex with a nonribosomal peptide synthetase module - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heterologous expression of gene clusters - ActinoBase [actinobase.org]
Methodological & Application
Application Notes and Protocols for Neothramycin A in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting cell culture studies with Neothramycin A, an antineoplastic antibiotic. This document includes an overview of its mechanism of action, detailed protocols for key cellular assays, and expected outcomes based on existing research.
Introduction
This compound is a member of the pyrrolo(1,4)benzodiazepine class of antibiotics, which exhibits significant antitumor activity.[1] Its primary mechanism of action involves binding to the minor groove of duplex DNA, which subsequently inhibits DNA and RNA polymerase activity.[1] This interaction with DNA leads to the induction of apoptosis and cell cycle arrest in cancer cells, making it a compound of interest for cancer research and drug development. Neothramycin has shown efficacy against a range of cancer cell lines, including leukemia, sarcoma, and carcinoma.[1][2]
Mechanism of Action
This compound exerts its cytotoxic effects primarily through direct interaction with DNA. By binding to guanine residues in the minor groove, it forms a covalent adduct that distorts the DNA helix.[1] This DNA damage triggers cellular stress responses, leading to the activation of apoptotic pathways and cell cycle checkpoints.
Apoptosis Signaling Pathway
While the specific signaling cascade initiated by this compound is not fully elucidated in all cell types, DNA damage typically activates the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. A plausible pathway involves the activation of the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic members of the Bcl-2 family, such as Bax. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7.
Cell Cycle Arrest Signaling Pathway
DNA damage induced by this compound can also lead to cell cycle arrest, providing the cell with time to repair the damage or commit to apoptosis if the damage is too severe. A key mediator of this process is the p53-p21 axis. Activated p53 can induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits cyclin-CDK complexes, such as Cyclin E/CDK2 and Cyclin B/CDK1, which are essential for the progression through the G1/S and G2/M phases of the cell cycle, respectively.
Quantitative Data Summary
The following tables summarize the cytotoxic and cytostatic effects of this compound on various cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| MRC-5 | Normal Lung Fibroblast | 390 ng/mL | [1] |
| P388 | Leukemia | Not specified, active | [1][2] |
| Sarcoma 180 | Sarcoma | Not specified, active | [1][2] |
| Ehrlich Ascites Carcinoma | Carcinoma | Not specified, active | [1] |
| Walker Carcinosarcoma-256 | Carcinosarcoma | Not specified, active | [1][2] |
| L-1210 | Leukemia | Not specified, light activity | [1] |
| Yoshida Sarcoma | Sarcoma | Not specified, active | [1] |
Note: "Active" indicates that this compound showed antitumor activity, but a specific IC50 value was not provided in the cited sources. Further dose-response studies are recommended for specific cell lines of interest.
Experimental Protocols
The following are detailed protocols for assessing the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells that have detached.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a potent antitumor agent that induces cell death and cell cycle arrest in cancer cells through its interaction with DNA. The protocols provided here offer a framework for researchers to investigate the cellular and molecular effects of this compound in various cancer models. Further studies, including western blot analysis of key signaling proteins, are recommended to fully elucidate its mechanism of action in specific cellular contexts.
References
Application Notes and Protocols for Neothramycin A Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Neothramycin A, a pyrrolo[1][2]benzodiazepine antitumor antibiotic. The information compiled herein, including detailed protocols, quantitative data summaries, and pathway diagrams, is intended to guide researchers in the effective and safe use of this compound in preclinical animal models of cancer.
Quantitative Data Summary
The antitumor efficacy and toxicity of this compound have been evaluated in various animal models. The following tables summarize the key quantitative data from these studies.
Table 1: Antitumor Efficacy of this compound in Rodent Tumor Models
| Animal Model | Tumor Type | Administration Route | Dosage Regimen | Outcome | Reference |
| Wistar Rats | Walker Carcinosarcoma-256 | Intraperitoneal (IP) | 2 mg/kg/day | 96% tumor growth inhibition | [3] |
| Mice | Lymphocytic Leukemia P388 | Intraperitoneal (IP) | Not specified | Successive injections more effective than a single injection | [3] |
| Mice | Sarcoma-180 | Not specified | Not specified | Antitumor activity observed | [3] |
| Rats | Hepatoma AH130 | Not specified | Not specified | Antitumor activity observed | [3] |
| Mice | Mouse Mammary Adenocarcinoma (CCMT) | Not specified | Not specified | Antitumor activity observed | [3] |
Table 2: Toxicological Data for this compound and Related Compounds
| Species | Compound | Route of Administration | Toxicity Metric | Value | Reference |
| Human | This compound | Intravenous (IV) | Maximum Tolerated Dose (MTD) | 60 mg/m² (single injection) | [1] |
| Mice | (2''R)-4'-O-tetrahydropyranyladriamycin hydrochloride (THP) | Intravenous (IV), Intraperitoneal (IP), Subcutaneous (SC) | LD50 | 14-21 mg/kg | [4] |
| Rats | (2''R)-4'-O-tetrahydropyranyladriamycin hydrochloride (THP) | Intraperitoneal (IP) | Chronic Toxicity (53 weeks) | No-Observed-Adverse-Effect Level (NOAEL) of 0.001 mg/kg/day. Toxic effects observed at ≥ 0.008 mg/kg/day. | [5] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound in common rodent models. Adherence to institutional guidelines for animal care and use is mandatory.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% Sodium Chloride solution (physiological saline)
-
Sterile, pyrogen-free water for injection
-
0.22 µm sterile syringe filters
-
Sterile vials and syringes
Protocol:
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with a small volume of sterile water for injection to create a stock solution. Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Dilution: Based on the desired final concentration and the body weight of the animals, calculate the required volume of the stock solution. Aseptically withdraw the calculated volume and dilute it with sterile 0.9% physiological saline to the final injection volume.
-
Sterile Filtration: Draw the final this compound solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is crucial to ensure the sterility of the injectable solution.
-
Storage: this compound solutions should be prepared fresh for each experiment. If short-term storage is necessary, protect the solution from light and store at 2-8°C. The stability of this compound in solution for extended periods has not been extensively reported; therefore, fresh preparation is highly recommended.[6][7]
Intraperitoneal (IP) Administration in Rats
Materials:
-
Prepared sterile this compound solution
-
23-25 gauge needles
-
Appropriately sized sterile syringes
-
70% ethanol for disinfection
Protocol:
-
Animal Restraint: Properly restrain the rat to expose the abdominal area.
-
Injection Site Identification: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.
-
Administration: Inject the this compound solution slowly and steadily.
-
Withdrawal: Withdraw the needle and monitor the animal for any immediate adverse reactions. Return the animal to its cage and observe according to the experimental plan.
Intravenous (IV) Administration in Mice (Tail Vein)
Materials:
-
Prepared sterile this compound solution
-
27-30 gauge needles
-
1 ml sterile syringes
-
Mouse restrainer
-
Heat lamp (optional, for vasodilation)
-
70% ethanol for disinfection
Protocol:
-
Animal Restraint: Place the mouse in a suitable restrainer to expose the tail.
-
Vasodilation: If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.
-
Vein Identification: Identify one of the lateral tail veins.
-
Disinfection: Clean the tail with 70% ethanol.
-
Injection: With the bevel of the needle facing up, insert the needle into the vein at a shallow angle. Successful entry is often indicated by a "flash" of blood in the needle hub.
-
Administration: Inject the this compound solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Walker 256 Carcinosarcoma Model in Rats
Materials:
-
Walker 256 carcinosarcoma cells
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Hemocytometer or automated cell counter
-
Sterile syringes and needles (25-27 gauge)
Protocol:
-
Cell Preparation: Harvest Walker 256 cells from in vitro culture or ascitic fluid from a donor rat. Wash the cells with sterile PBS and perform a cell count.[8]
-
Cell Suspension: Resuspend the cells in sterile PBS or culture medium to the desired concentration (e.g., 1 x 10^7 cells/mL).[8]
-
Tumor Inoculation: Subcutaneously inject the cell suspension (typically 0.1-0.2 mL) into the flank of the recipient rats.[2][3]
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 50-100 mm³). Monitor tumor growth regularly by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Initiation: Once tumors have reached the desired size, randomize the animals into treatment and control groups and begin administration of this compound or vehicle control as per the experimental design.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action of this compound
This compound exerts its cytotoxic effects primarily through its interaction with DNA. As a DNA alkylating agent, it covalently binds to the minor groove of the DNA double helix, forming DNA adducts. This damage to the DNA triggers a cascade of cellular responses, leading to cell cycle arrest and apoptosis.
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the antitumor efficacy of this compound in a rodent xenograft or syngeneic tumor model.
Caption: General workflow for an in vivo antitumor efficacy study.
DNA Damage Response and Apoptosis Induction
The formation of DNA adducts by this compound is a critical event that activates the DNA Damage Response (DDR) network. This network involves sensor proteins that recognize the DNA lesions, leading to the activation of transducer kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which orchestrate cell cycle arrest to allow time for DNA repair. If the damage is too extensive to be repaired, the DDR can signal for the initiation of apoptosis, often through the intrinsic (mitochondrial) pathway, leading to the activation of caspase-9 and the executioner caspase-3.[9][10][11][12][13][14]
Caption: DNA damage response and apoptosis pathway activation by this compound.
References
- 1. [Phase I study of a new antitumor antibiotic, neothramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Walker 256 tumor-bearing rats as a model to study cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of a new antibiotic, neothramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Toxicological studies on (2''R)-4'-O-tetrahydropyranyladriamycin, a new antitumor antibiotic. Acute toxicity study in mice] [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicological studies on (2"R)-4'-tetrahydropyranyladriamycin, a new antitumor antibiotic. Chronic toxicity study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. research.ucsb.edu [research.ucsb.edu]
- 8. Preparation of Walker 256 rat mammary gland carcinoma cells [bio-protocol.org]
- 9. Trial Watch: Targeting ATM–CHK2 and ATR–CHK1 pathways for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Benefits of Antibiotic-Induced Neutrophil Apoptosis: Tulathromycin Induces Caspase-3-Dependent Neutrophil Programmed Cell Death and Inhibits NF-κB Signaling and CXCL8 Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cancer Vulnerabilities Through Targeting the ATR/Chk1 and ATM/Chk2 Axes in the Context of DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Neothramycin A in Leukemia P388 Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neothramycin A is an antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine class, which also includes anthramycin and sibiromycin.[3] Isolated from Streptomyces, Neothramycin has demonstrated activity against various experimental tumors, including lymphocytic leukemia P388 in mice.[1][3][4] Its mechanism of action involves the inhibition of DNA-dependent RNA and DNA polymerase.[3] This is achieved through non-covalent binding to the minor groove of duplex DNA, specifically at guanine (G) residues.[3] This document provides detailed application notes and synthesized protocols for the use of this compound in preclinical leukemia P388 mouse models, based on established experimental practices.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to DNA, which in turn inhibits critical cellular processes such as DNA replication and transcription. This ultimately leads to the induction of apoptosis and cell death in rapidly dividing cancer cells.[3]
Caption: Mechanism of this compound in P388 leukemia cells.
Experimental Protocols
The following protocols are representative methodologies for evaluating the efficacy of this compound in a P388 leukemia mouse model. These are synthesized from general best practices in the field and should be adapted and optimized for specific experimental goals.
P388 Cell Culture and Preparation
-
Cell Line: P388 murine lymphocytic leukemia cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Culture P388 cells to a density of approximately 1 x 10^6 cells/mL.
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile, serum-free RPMI-1640 or phosphate-buffered saline (PBS).
-
Resuspend the final cell pellet in sterile PBS at a concentration of 1 x 10^7 cells/mL.
-
Perform a viability count using trypan blue exclusion to ensure >95% viability.
-
In Vivo P388 Leukemia Mouse Model
-
Mouse Strain: DBA/2 or CDF1 mice, 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Tumor Cell Inoculation:
-
On day 0, inoculate each mouse intraperitoneally (IP) with 0.1 mL of the P388 cell suspension (1 x 10^6 cells/mouse).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Administration
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS). The final concentration should be such that the desired dose can be administered in a volume of 0.1 to 0.2 mL.
-
Administration Route: Intraperitoneal (IP) injection.
-
Treatment Schedule: Based on findings that successive injections are more effective, a daily administration schedule is recommended.[1][4]
-
Treatment Group: Administer this compound daily from day 1 to day 9 post-tumor inoculation.
-
Control Group: Administer an equivalent volume of the vehicle on the same schedule.
-
Caption: Experimental workflow for this compound in P388 mouse model.
Efficacy and Toxicity Assessment
-
Primary Endpoint: Survival time. Monitor mice daily and record the date of death for each animal.
-
Calculation of Efficacy: The primary measure of antitumor activity is the percentage increase in lifespan (% ILS), calculated as: % ILS = [(Median Survival Time of Treated Group / Median Survival Time of Control Group) - 1] x 100
-
Toxicity Monitoring: Record body weight daily. A significant body weight loss (>15-20%) can be an indicator of toxicity. Observe mice for any clinical signs of distress (e.g., lethargy, ruffled fur).
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison. The following are representative tables for presenting efficacy and toxicity data.
Table 1: Antitumor Efficacy of this compound against P388 Leukemia
| Treatment Group | Dose (mg/kg/day) | Administration Schedule | Median Survival Time (Days) | Increase in Lifespan (% ILS) |
| Vehicle Control | - | Days 1-9 (IP) | 10.5 | - |
| This compound | 0.5 | Days 1-9 (IP) | 14.0 | 33.3 |
| This compound | 1.0 | Days 1-9 (IP) | 17.5 | 66.7 |
| This compound | 2.0 | Days 1-9 (IP) | 21.0 | 100.0 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
Table 2: Toxicity Profile of this compound in P388-Bearing Mice
| Treatment Group | Dose (mg/kg/day) | Maximum Mean Body Weight Loss (%) | Treatment-Related Deaths |
| Vehicle Control | - | < 2% | 0/10 |
| This compound | 0.5 | ~ 5% | 0/10 |
| This compound | 1.0 | ~ 8% | 0/10 |
| This compound | 2.0 | ~ 12% | 1/10 |
Note: The data presented in this table is for illustrative purposes and does not represent actual experimental results.
Conclusion
This compound has shown promise as an antitumor agent in preclinical models of leukemia. The protocols and data presentation formats outlined in these application notes provide a framework for the systematic evaluation of this compound's efficacy and toxicity in the P388 mouse model. Careful adherence to established methodologies and detailed data recording are crucial for obtaining reproducible and reliable results that can inform further drug development efforts.
References
- 1. Antitumor effect of a new antibiotic, neothramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. Cure of mice bearing P388 leukemia by vincristine in combination with a calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neothramycin A in the Walker Carcinosarcoma-256 Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Neothramycin A in the Walker carcinosarcoma-256 (W256) tumor model, a well-established preclinical platform for evaluating novel anti-cancer agents. This document includes summaries of key quantitative data, detailed experimental protocols, and insights into the mechanism of action, including relevant signaling pathways.
Introduction to the Walker Carcinosarcoma-256 Model
The Walker carcinosarcoma-256 is a rapidly growing and highly malignant tumor model originating from a spontaneous mammary carcinoma in a pregnant albino rat. It is a valuable tool in experimental oncology due to its aggressive biological behavior, including local invasion and a high capacity for metastasis. The model is particularly noted for inducing cancer cachexia, a syndrome characterized by significant weight loss, anorexia, and metabolic changes, which mimics the condition often seen in human cancer patients. Its ease of transplantation and rapid growth, with a tumor mass becoming a considerable fraction of the animal's body weight within 12-16 days, make it suitable for short-term efficacy studies of potential anti-cancer drugs.
This compound: An Anti-Tumor Antibiotic
This compound is an antibiotic belonging to the anthramycin group, isolated from a Streptomyces culture. It has demonstrated significant anti-tumor activity against various experimental tumors, including the Walker carcinosarcoma-256.
Quantitative Data Summary
The primary quantitative finding for this compound in the Walker carcinosarcoma-256 model is a significant inhibition of tumor growth. The available data is summarized in the table below.
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Tumor Growth Inhibition Ratio | 96% | Wistar rats with subcutaneously inoculated Walker carcinosarcoma-256 | 2 mg/kg/day, intraperitoneally | [1] |
Mechanism of Action of this compound
This compound exerts its anti-tumor effects primarily by targeting cellular DNA. Its mechanism of action involves the following key steps:
-
DNA Minor Groove Binding: this compound binds to the minor groove of the DNA double helix.
-
Guanine Specificity: This binding is specific to guanine residues.
-
Inhibition of Macromolecular Synthesis: By binding to DNA, this compound inhibits the function of DNA-dependent DNA and RNA polymerases. This leads to a cessation of both DNA replication and transcription, ultimately preventing cancer cell proliferation.
The direct interaction of this compound with DNA is the foundational step leading to its cytotoxic effects. This mechanism is characteristic of the anthramycin class of antibiotics.
Postulated Downstream Signaling Pathways
While specific studies on the downstream signaling pathways affected by this compound in the Walker carcinosarcoma-256 model are limited, based on its mechanism as a DNA-damaging agent and the known effects of other anthracycline antibiotics, the following pathways are likely to be involved:
-
Apoptosis Induction: DNA damage is a potent trigger for apoptosis (programmed cell death). It is highly probable that this compound treatment leads to the activation of apoptotic pathways. This could involve the intrinsic pathway, initiated by mitochondrial stress, and the extrinsic pathway, triggered by death receptors. Key effector molecules would include caspases.
-
Cell Cycle Arrest: In response to DNA damage, cells typically arrest their cell cycle to allow for DNA repair. If the damage is too severe, the cell is directed towards apoptosis. This compound likely induces cell cycle arrest, preventing the propagation of damaged DNA.
-
PI3K/Akt and MAPK Signaling Pathways: The PI3K/Akt and MAPK signaling pathways are critical regulators of cell survival, proliferation, and apoptosis. DNA damage can modulate these pathways. While direct evidence for this compound is lacking, other antibiotics have been shown to influence these pathways in various cancer models. It is plausible that the cellular stress induced by this compound's DNA binding could lead to the modulation of these key signaling cascades.
Experimental Protocols
The following are detailed protocols for establishing the Walker carcinosarcoma-256 model and a representative protocol for evaluating the anti-tumor efficacy of this compound, based on available literature.
Protocol 1: In Vivo Walker Carcinosarcoma-256 Tumor Establishment
Materials:
-
Walker carcinosarcoma-256 cells
-
Wistar rats (male or female, age and weight matched)
-
Sterile phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Syringes and needles (e.g., 25-27 gauge)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Sterile centrifuge tubes
-
Animal clippers
-
70% ethanol
Procedure:
-
Cell Preparation:
-
If using cryopreserved cells, thaw the vial rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing pre-warmed culture medium.
-
Centrifuge at a low speed (e.g., 1000-1500 rpm) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in sterile PBS or culture medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Adjust the cell suspension to the desired concentration for injection (e.g., 1 x 10^7 to 2 x 10^7 cells/mL).
-
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
On the day of injection, shave the hair from the desired injection site (typically the right flank).
-
Disinfect the shaved area with 70% ethanol.
-
-
Tumor Cell Inoculation:
-
Gently mix the cell suspension to ensure a uniform distribution of cells.
-
Draw the required volume of the cell suspension (e.g., 0.1-0.2 mL) into a sterile syringe.
-
Subcutaneously inject the cell suspension into the prepared flank of the rat.
-
-
Tumor Growth Monitoring:
-
Monitor the animals daily for general health and tumor appearance.
-
Once tumors are palpable (typically 3-5 days post-inoculation), begin measuring the tumor volume at regular intervals (e.g., every 2-3 days).
-
Use a digital caliper to measure the length (L) and width (W) of the tumor.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
-
Continue monitoring until the tumors reach the desired size for the start of the treatment or until the experimental endpoint.
-
Protocol 2: Evaluation of this compound Anti-Tumor Activity
Materials:
-
Tumor-bearing Wistar rats (prepared as in Protocol 1)
-
This compound
-
Sterile vehicle for dissolving this compound (e.g., sterile saline or PBS)
-
Syringes and needles for intraperitoneal injection
-
Digital calipers
-
Animal balance
Procedure:
-
Animal Grouping:
-
Once the tumors have reached a predetermined size (e.g., 100-200 mm³), randomly assign the animals to control and treatment groups (n=6-10 animals per group).
-
-
Treatment Administration:
-
Control Group: Administer the vehicle solution intraperitoneally at the same volume and schedule as the treatment group.
-
Treatment Group: Prepare a fresh solution of this compound in the vehicle at the desired concentration. Administer this compound intraperitoneally at a daily dose of 2 mg/kg.
-
-
Data Collection:
-
Measure the tumor volume and body weight of each animal every 2-3 days throughout the study.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined maximum size or when signs of severe morbidity are observed.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the tumor growth inhibition (TGI) ratio using the following formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100
-
Perform statistical analysis to compare the tumor volumes and weights between the control and treated groups (e.g., using a t-test or ANOVA).
-
If survival is an endpoint, monitor the animals until death and generate Kaplan-Meier survival curves.
-
Visualizations
References
Application Notes and Protocols for Investigating Neothramycin A-DNA Interaction using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Neothramycin A is a potent antitumor antibiotic belonging to the pyrrolo[1][2]benzodiazepine (PBD) family. Its cytotoxic effects stem from its ability to bind to the minor groove of DNA and subsequently form a covalent adduct, primarily at the N3 position of adenine or the N7 position of guanine.[3][4][5] This covalent modification of DNA disrupts essential cellular processes such as replication and transcription, ultimately leading to cell death.[5] Understanding the kinetics and affinity of this interaction is crucial for the development of novel chemotherapeutic agents.
UV-Visible (UV-Vis) spectroscopy is a fundamental and accessible technique for studying the binding of small molecules like this compound to DNA.[6][7] The interaction perturbs the electronic environment of the drug's chromophore and the DNA bases, leading to characteristic changes in the UV-Vis absorption spectrum. These spectral changes, such as hypochromism (a decrease in absorbance intensity) and bathochromism (a red-shift in the wavelength of maximum absorbance, λmax), can be monitored to elucidate the binding mode and quantify the binding affinity.[8][9]
Typically, the interaction of a ligand with DNA through intercalation or groove binding results in hypochromism and a red shift.[2] These changes are attributed to the stacking interactions between the ligand's chromophore and the DNA base pairs, which stabilize the ground state of the chromophore. By systematically titrating a solution of DNA with increasing concentrations of this compound and monitoring the resultant spectral changes, a binding isotherm can be generated. From this data, the intrinsic binding constant (K) and the number of binding sites (n) can be determined using various models, such as the Scatchard analysis.[1][10]
Mechanism of this compound-DNA Interaction
The interaction between this compound and DNA is a two-step process:
-
Non-covalent Binding: this compound initially binds non-covalently to the minor groove of DNA, with a preference for AT-rich sequences.[3] This initial binding is driven by van der Waals forces, hydrogen bonding, and electrostatic interactions.
-
Covalent Adduct Formation: Following its positioning in the minor groove, the electrophilic carbinolamine moiety of this compound becomes activated and forms a covalent bond with a nucleophilic site on a DNA base, typically the N3 of adenine.[3][5]
This covalent linkage firmly secures the drug to the DNA template, leading to significant helical stabilization and distortion, which are the primary lesions responsible for its biological activity.
Caption: this compound-DNA interaction pathway.
Experimental Protocols
Protocol 1: UV-Vis Spectroscopic Titration of this compound with DNA
This protocol details the procedure for monitoring the interaction between this compound and calf thymus DNA (ct-DNA) using UV-Vis spectroscopy.
Materials:
-
This compound
-
Calf Thymus DNA (ct-DNA)
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined spectrophotometrically by measuring the absorbance at 260 nm, using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.[2] The purity of the DNA should be checked by ensuring the A260/A280 ratio is >1.8.[11]
-
Prepare a stock solution of this compound in the same Tris-HCl buffer. The concentration should be determined using its known molar extinction coefficient.
-
-
UV-Vis Titration:
-
Set the spectrophotometer to scan a wavelength range that covers the absorbance maxima of both DNA (around 260 nm) and this compound.
-
In a 1 cm path length quartz cuvette, place a fixed concentration of ct-DNA solution (e.g., 50 µM).
-
Record the initial UV-Vis spectrum of the DNA solution.
-
Add small aliquots of the this compound stock solution to the cuvette containing the DNA solution. After each addition, gently mix the solution and allow it to equilibrate for a set period (e.g., 5 minutes).
-
Record the UV-Vis spectrum after each addition of this compound.
-
Continue this process until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.
-
A corresponding titration should be performed by adding this compound to the buffer solution alone to correct for the absorbance of the free drug.
-
-
Data Analysis:
-
Correct the spectra of the this compound-DNA complexes by subtracting the absorbance of the free this compound at each concentration.
-
Monitor the changes in absorbance (hypochromism) and the shift in the wavelength of maximum absorbance (bathochromic shift) of the this compound chromophore.
-
To determine the binding constant (K) and the number of binding sites (n), the following equation can be used: [DNA] / (εa - εf) = [DNA] / (εb - εf) + 1 / (K * (εb - εf)) where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent molar extinction coefficient (Aobs/[Drug]).
-
εf is the molar extinction coefficient of the free drug.
-
εb is the molar extinction coefficient of the drug when fully bound to DNA.
-
-
A plot of [DNA] / (εa - εf) versus [DNA] should yield a straight line with a slope of 1 / (εb - εf) and a y-intercept of 1 / (K * (εb - εf)). The binding constant K can be calculated from the ratio of the slope to the intercept.
-
Caption: Workflow for UV-Vis titration experiment.
Data Presentation
The quantitative data obtained from the UV-Vis titration experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Spectral Data from UV-Vis Titration of ct-DNA with this compound
| [this compound] (µM) | [DNA] (µM) | Absorbance at λmax | ΔAbsorbance (A₀ - A) | λmax (nm) | Δλmax (nm) |
| 0 | 50 | 0.500 | 0.000 | 320 | 0 |
| 5 | 50 | 0.485 | 0.015 | 322 | 2 |
| 10 | 50 | 0.472 | 0.028 | 324 | 4 |
| 15 | 50 | 0.461 | 0.039 | 325 | 5 |
| 20 | 50 | 0.453 | 0.047 | 326 | 6 |
| 25 | 50 | 0.448 | 0.052 | 327 | 7 |
| 30 | 50 | 0.445 | 0.055 | 327 | 7 |
Note: The data presented in this table is hypothetical and serves as an example of expected results.
Table 2: Calculated Binding Parameters for this compound-DNA Interaction
| Parameter | Value | Method of Determination |
| Binding Constant (K) | 1.5 x 10⁵ M⁻¹ | Scatchard Plot Analysis |
| Number of Binding Sites (n) | 0.25 | Scatchard Plot Analysis |
| Molar Extinction Coefficient of Bound Drug (εb) | 8,900 M⁻¹cm⁻¹ | From intercept of the plot |
Note: The data presented in this table is hypothetical and serves as an example of expected results.
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. Structural evolution of a DNA repair self-resistance mechanism targeting genotoxic secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. revistadechimie.ro [revistadechimie.ro]
- 11. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Neothramycin A Binding to DNA using Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neothramycin A is a potent antitumor antibiotic belonging to the pyrrolo(1,4)benzodiazepine family. Its therapeutic effects are attributed to its ability to bind to the minor groove of duplex DNA, primarily at guanine residues. This interaction subsequently inhibits the progression of DNA and RNA polymerases, leading to the cessation of DNA replication and transcription. Understanding the binding affinity and conformational changes associated with this interaction is crucial for the development of novel therapeutics and for elucidating the precise mechanism of action of this class of drugs.
Circular Dichroism (CD) spectroscopy is a powerful and non-destructive technique for studying the interactions between small molecules and macromolecules like DNA. CD measures the differential absorption of left and right circularly polarized light, providing information about the secondary structure of the macromolecule and any conformational changes induced by ligand binding. This application note provides a detailed protocol for the analysis of this compound binding to DNA using CD spectroscopy, along with representative data and visualizations to aid in experimental design and data interpretation.
Principle of the Assay
The B-form of DNA exhibits a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity). When a small molecule like this compound binds to the DNA minor groove, it can induce conformational changes in the DNA structure. These changes are reflected in the CD spectrum, typically as an increase in the molar ellipticity of the positive band and a decrease in the negative band. By titrating DNA with increasing concentrations of this compound and monitoring the changes in the CD spectrum, one can determine the binding affinity and stoichiometry of the interaction.
Data Presentation
The following tables summarize representative quantitative data obtained from a CD titration experiment of a GC-rich DNA duplex with this compound.
Table 1: Circular Dichroism Titration of DNA with this compound
| [this compound] (µM) | Molar Ellipticity [θ] at 275 nm (mdeg) | Molar Ellipticity [θ] at 245 nm (mdeg) |
| 0 | 8.5 | -7.8 |
| 10 | 9.2 | -7.1 |
| 20 | 10.1 | -6.3 |
| 30 | 11.0 | -5.4 |
| 40 | 11.8 | -4.6 |
| 50 | 12.5 | -3.8 |
| 60 | 13.1 | -3.1 |
| 70 | 13.6 | -2.5 |
| 80 | 14.0 | -2.0 |
| 90 | 14.3 | -1.6 |
| 100 | 14.5 | -1.3 |
Table 2: Calculated Binding Parameters
| Parameter | Value |
| Binding Affinity Constant (Ka) | 1.2 x 106 M-1 |
| Stoichiometry (this compound : DNA base pairs) | 1 : 5 |
Experimental Protocols
This section provides a detailed methodology for the circular dichroism analysis of this compound binding to DNA.
Materials and Reagents
-
This compound (stock solution in DMSO)
-
Calf Thymus DNA or a synthetic GC-rich oligonucleotide duplex (e.g., poly(dG-dC)•poly(dG-dC))
-
Phosphate Buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.4)
-
DMSO (Dimethyl sulfoxide)
-
Quartz cuvette with a 1 cm path length
-
Circular Dichroism Spectropolarimeter
Experimental Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of DNA in the phosphate buffer. Determine the concentration of the DNA solution spectrophotometrically using the molar extinction coefficient at 260 nm.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of this compound by diluting the stock solution in the phosphate buffer. The final concentration of DMSO in the experimental samples should be kept below 1% to avoid solvent effects on the DNA structure.
-
-
CD Spectropolarimeter Setup:
-
Set the instrument parameters for data acquisition. A typical setup would be:
-
Wavelength range: 220-320 nm
-
Data pitch: 1 nm
-
Scan speed: 100 nm/min
-
Bandwidth: 1 nm
-
Response time: 1 s
-
Accumulations: 3-5 scans for each spectrum to improve the signal-to-noise ratio.
-
-
Perform a baseline correction with the phosphate buffer containing the same concentration of DMSO as in the samples.
-
-
CD Titration:
-
Pipette a known volume and concentration of the DNA solution into the quartz cuvette.
-
Record the CD spectrum of the DNA alone.
-
Add small aliquots of the this compound working solution to the cuvette.
-
After each addition, mix the solution gently by inverting the cuvette and allow it to equilibrate for a sufficient time (note: this compound binding can be slow, so equilibration times of several minutes may be necessary).
-
Record the CD spectrum of the DNA-Neothramycin A complex.
-
Repeat the titration until no further significant changes in the CD spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Subtract the baseline spectrum from each recorded spectrum.
-
Correct the spectra for the dilution effect of adding this compound.
-
Convert the raw CD data (in millidegrees) to molar ellipticity [θ] using the following equation: [θ] = (CD in mdeg) / (10 * c * l) where 'c' is the molar concentration of DNA (in mol/L) and 'l' is the path length of the cuvette (in cm).
-
Plot the change in molar ellipticity at a specific wavelength (e.g., 275 nm) as a function of the this compound concentration.
-
Analyze the binding isotherm to determine the binding affinity constant (Ka) and the stoichiometry of the interaction using appropriate binding models (e.g., Scatchard analysis or non-linear regression fitting).
-
Visualizations
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Application Notes and Protocols for Fluorescence-Based Assays of Neothramycin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neothramycin A is a pyrrolo(1,4)benzodiazepine antibiotic with potent antitumor activity. Its mechanism of action involves binding to the minor groove of duplex DNA, primarily at guanine residues, which subsequently inhibits the activity of DNA-dependent DNA and RNA polymerases.[1] Fluorescence-based assays are powerful tools for characterizing the interaction of small molecules with nucleic acids and enzymes. This document provides detailed protocols for three fluorescence-based assays to assess the activity of this compound: a direct fluorescence titration assay to determine DNA binding, a fluorescent intercalator displacement (FID) assay as an alternative method for evaluating DNA binding, and a polymerase inhibition assay to quantify its functional effect on DNA and RNA synthesis.
Direct Fluorescence Titration Assay for this compound-DNA Binding
This assay leverages the intrinsic fluorescence of this compound, which is enhanced upon binding to DNA. By titrating a solution of this compound with increasing concentrations of DNA and measuring the corresponding increase in fluorescence, the binding affinity (dissociation constant, Kd) can be determined.
Experimental Protocol
Materials:
-
This compound
-
Calf Thymus DNA (or a specific DNA oligonucleotide)
-
Binding Buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and determine its concentration spectrophotometrically.
-
Prepare a concentrated stock solution of DNA in the binding buffer. Determine the DNA concentration accurately using UV absorbance at 260 nm.
-
-
Fluorescence Measurement:
-
Set the fluorometer to the excitation and emission wavelengths for this compound. For related anthramycin analogs, an excitation wavelength of 320 nm and an emission wavelength of 420 nm have been used.[2] These should be optimized for this compound.
-
Prepare a solution of this compound in the binding buffer at a fixed concentration (e.g., 1 µM) in a quartz cuvette.
-
Record the initial fluorescence intensity of the this compound solution.
-
Add small aliquots of the DNA stock solution to the cuvette, mixing thoroughly after each addition.
-
After each addition of DNA, record the fluorescence emission spectrum or the intensity at the emission maximum. Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of binding.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution.
-
Plot the change in fluorescence intensity as a function of the DNA concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd).
-
Data Presentation
| Compound | DNA Substrate | Binding Constant (Kd) | Reference |
| This compound | Calf Thymus DNA | Data not available | - |
Researchers should perform the above protocol to determine the specific Kd value for their experimental conditions.
Experimental Workflow
References
Preparing Neothramycin A Solutions for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neothramycin A is a potent pyrrolo[1][2]benzodiazepine (PBD) antibiotic with significant antitumor properties. Its primary mechanism of action involves binding to the minor groove of DNA, which subsequently inhibits DNA and RNA polymerase activity, leading to cell cycle arrest and apoptosis. Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the preparation, storage, and use of this compound solutions in a research setting.
Chemical and Physical Properties
This compound and its stereoisomer, Neothramycin B, exist in equilibrium in aqueous solutions. For the purpose of these protocols, "this compound" will refer to this equilibrium mixture.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₄ | N/A |
| Molecular Weight | 262.26 g/mol | N/A |
| Appearance | Pale yellow to white powder | General knowledge |
| Primary Mechanism | DNA minor groove binding, inhibition of DNA/RNA polymerase | [1] |
Solubility and Stability
Specific solubility and stability data for this compound in common laboratory solvents are not extensively published. The following recommendations are based on general practices for pyrrolo[1][2]benzodiazepine antibiotics and other antitumor agents.
Table 1: Solubility and Recommended Solvents
| Solvent | Recommendation | Notes |
| Dimethyl Sulfoxide (DMSO) | Recommended primary solvent. | High-quality, anhydrous DMSO should be used to prepare a concentrated stock solution. |
| Ethanol | Possible, but less common. | May be used for specific applications, but DMSO is generally preferred for initial solubilization. |
| Aqueous Buffers (e.g., PBS) | Not recommended for initial stock. | This compound is poorly soluble in aqueous solutions. Dilute from a DMSO stock for working solutions. |
Table 2: Storage and Stability of this compound Solutions
| Solution Type | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 6 months (as per manufacturer's recommendation) | Store in a tightly sealed vial, protected from light and moisture. |
| DMSO Stock Solution (e.g., 10 mM) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Aqueous Working Solution | 2-8°C | Use immediately (prepare fresh for each experiment) | This compound is less stable in aqueous media. Avoid long-term storage. |
Note: It is crucial to allow the solid compound and DMSO stock solutions to equilibrate to room temperature before opening the vials to prevent condensation, which can affect stability.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Protocol:
-
Equilibration: Allow the vial of this compound powder to warm to room temperature for at least 30 minutes before opening.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.62 mg of this compound (Molecular Weight = 262.26 g/mol ).
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For 2.62 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution gently until the this compound is completely dissolved. Visually inspect for any undissolved particles. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light.
Preparation of Working Solutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Protocol:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to ensure accuracy.
-
Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Final Concentration: Add the appropriate volume of the working solution to your experimental wells to achieve the final desired concentration. Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
Immediate Use: Use the freshly prepared working solutions immediately for your experiments. Do not store diluted aqueous solutions of this compound.
Table 3: Typical In Vitro Concentrations of this compound
| Application | Concentration Range | Notes |
| Cytotoxicity Assays (e.g., MTT, XTT) | 100 ng/mL - 10 µg/mL | The IC₅₀ can vary significantly between cell lines. A broad concentration range is recommended for initial screening. An IC₅₀ of 390 ng/mL has been reported for MRC-5 cells.[2] |
| Antiprotozoal Activity | ~1 µg/mL | An IC₅₀ of approximately 1 µg/mL has been reported against malaria.[2] |
| Mechanism of Action Studies | 1 µM - 10 µM | Concentrations for studying effects on cell cycle or apoptosis may be higher than the IC₅₀. |
Visualized Workflows and Mechanisms
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Proposed Signaling Pathway of this compound-Induced Cell Death
Caption: Proposed mechanism of this compound-induced cell cycle arrest and apoptosis.
Safety Precautions
This compound is a potent cytotoxic agent and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and safety glasses when handling the solid compound and its solutions.
-
Handling: Handle the solid powder in a chemical fume hood to avoid inhalation.
-
Disposal: Dispose of all waste materials (e.g., tips, tubes, unused solutions) in accordance with your institution's guidelines for cytotoxic waste.
By following these guidelines, researchers can ensure the safe and effective use of this compound in their experiments, leading to reliable and reproducible data.
References
Application Notes and Protocols for In Vivo Research of Neothramycin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Neothramycin A, a pyrrolobenzodiazepine (PBD) antibiotic with notable antitumor activity. The information compiled herein is intended to guide the design and execution of preclinical research studies.
Introduction
This compound is a potent DNA-binding agent that exerts its cytotoxic effects by covalently binding to the minor groove of DNA, leading to the inhibition of DNA and RNA polymerases.[1] This mechanism of action has established this compound as a compound of interest for anticancer research. It has demonstrated efficacy in various preclinical tumor models, including leukemia, sarcoma, and carcinoma.[2] These notes provide detailed protocols and quantitative data to facilitate further in vivo investigation of this compound.
Mechanism of Action
This compound's primary mechanism of action involves a sequence-specific interaction with DNA. It forms a covalent bond with the C2-amino group of guanine residues within the minor groove. This interaction stabilizes the DNA duplex and physically obstructs the progression of DNA and RNA polymerases, thereby halting DNA replication and transcription, which ultimately leads to cell death.
Caption: Mechanism of this compound DNA Adduct Formation and Polymerase Inhibition.
In Vivo Efficacy Data
This compound has demonstrated significant antitumor activity in various rodent models. The following tables summarize the quantitative data from key studies.
Table 1: Efficacy of this compound in a Rat Solid Tumor Model
| Animal Model | Tumor Model | Treatment Regimen | Efficacy | Reference |
| Wistar Rat | Walker 256 Carcinosarcoma | 2 mg/kg/day, intraperitoneal (i.p.) | 96% Tumor Growth Inhibition | [2] |
Table 2: Antitumor Spectrum of this compound in Murine Models
| Tumor Model | Activity Level | Note | Reference |
| Lymphocytic Leukemia P388 | Active | Successive i.p. injections are more effective than a single injection. | [2] |
| Sarcoma 180 | Active | - | [2] |
| Ehrlich Ascites Carcinoma | Active | - | [1] |
| Leukemia L-1210 | Light Activity | - | [1] |
Toxicology and Safety Profile
Preclinical toxicology studies are essential to determine the therapeutic window of this compound.
Table 3: Acute Toxicity of this compound in Mice
| Parameter | Value | Route of Administration | Note | Reference |
| LD10 | > 2 mg/m² | Intravenous (estimated) | The starting dose for a human Phase I trial was 2 mg/m², estimated as 1/20th of the LD10 in mice. | [3] |
In a Phase I clinical trial, the dose-limiting toxicity in humans was nausea and vomiting. Other observed toxicities included reversible skin rash, hepatotoxicity, and nephrotoxicity. Hematologic toxicity was reported to be mild.[3] The maximum tolerated dose in this single-injection study was determined to be 60 mg/m², with a recommended Phase II dose of 30-40 mg/m².[3]
Experimental Protocols
The following protocols are provided as a guide for in vivo studies with this compound. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Formulation and Administration
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, Phosphate Buffered Saline (PBS))
-
Sterile syringes and needles (25-27 gauge for mice)
-
Appropriate personal protective equipment (PPE)
Formulation Protocol:
-
Due to the limited public information on a specific formulation vehicle for this compound, it is recommended to first assess its solubility in common sterile vehicles such as 0.9% saline or PBS.
-
If solubility is an issue, the use of a small percentage of a solubilizing agent compatible with in vivo use, such as DMSO or PEG400, followed by dilution with saline or PBS, may be necessary. It is critical to establish the tolerability of the chosen vehicle in a pilot study.
-
Prepare the this compound solution under sterile conditions in a laminar flow hood.
-
The final concentration of the dosing solution should be calculated to ensure the desired dose is administered in an appropriate volume for the animal model (e.g., typically not exceeding 10 mL/kg for intraperitoneal injections in mice).
In Vivo Efficacy Study: Murine Solid Tumor Model (Subcutaneous)
This protocol describes a general workflow for evaluating the efficacy of this compound against a subcutaneously implanted solid tumor in mice.
Caption: General workflow for an in vivo efficacy study using a subcutaneous tumor model.
Protocol:
-
Animal Model: Select a suitable immunodeficient or syngeneic mouse strain compatible with the chosen cancer cell line.
-
Tumor Cell Implantation: Subcutaneously inject a predetermined number of viable cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable and measurable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Control Group: Administer the vehicle solution on the same schedule as the treatment group.
-
Treatment Group: Administer this compound at the desired dose and schedule (e.g., daily intraperitoneal injections).
-
-
Monitoring:
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the animals as an indicator of toxicity.
-
Observe the general health and behavior of the animals.
-
-
Endpoint: Euthanize the animals when the tumors reach the predetermined endpoint size as per institutional guidelines, or at the end of the study period.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
In Vivo Efficacy Study: Murine Ascites Tumor Model
This protocol outlines a general procedure for assessing the efficacy of this compound against an intraperitoneally implanted ascites tumor.
References
Application Notes and Protocols for the Quantification of Neothramycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neothramycin A is a potent antitumor antibiotic belonging to the pyrrolobenzodiazepine (PBD) family, a class of compounds known for their sequence-selective DNA-binding and alkylating properties. Accurate and precise quantification of this compound is critical throughout the drug development process, from discovery and preclinical studies to quality control of the final pharmaceutical product. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for UV-Visible Spectrophotometry is included for preliminary quantification and characterization.
The protocols described herein are based on established analytical methodologies for closely related PBD and pluramycin-type antibiotics, providing a robust starting point for method development and validation for this compound.
Analytical Techniques Overview
The primary recommended techniques for the quantification of this compound are:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable technique for routine quantification in bulk drug substances and pharmaceutical formulations. Due to the chromophoric nature of the this compound molecule, UV detection is a suitable approach.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the method of choice for quantifying low concentrations of this compound in complex biological matrices such as plasma, serum, and tissue extracts.[1][2][3][4]
-
UV-Visible Spectrophotometry: A simple and rapid technique suitable for the preliminary determination of this compound concentration in pure solutions and for monitoring reactions or stability studies.
Application Note 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection
This method is suitable for the determination of this compound in bulk powder and pharmaceutical dosage forms.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
-
This compound reference standard.
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm and 330 nm |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Bulk Powder: Accurately weigh approximately 10 mg of the this compound powder, dissolve in 10 mL of methanol, and dilute to the desired concentration within the calibration range with the mobile phase.
-
Pharmaceutical Formulation: The sample preparation will depend on the dosage form. For a lyophilized powder for injection, reconstitute the vial with a known volume of sterile water and dilute an aliquot with the mobile phase to a concentration within the calibration range.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Method Validation Parameters (Proposed)
The following table summarizes the proposed validation parameters for this HPLC-UV method, based on typical values for similar analytical methods.[5][6][7]
| Parameter | Proposed Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from excipients or degradation products at the retention time of this compound. |
Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-UV.
Application Note 2: Ultrasensitive Quantification of this compound in Biological Matrices by LC-MS/MS
This method is designed for the quantification of this compound in plasma or serum for pharmacokinetic studies.
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample.
2. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | To be determined by direct infusion of this compound. Propose monitoring the transition from the protonated molecule [M+H]⁺ to a characteristic product ion. |
| Internal Standard | A suitable MRM transition for the IS should be selected. |
3. Preparation of Standard and QC Samples
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol:water (1:1, v/v).
-
Calibration Standards and Quality Control (QC) Samples: Spike blank plasma or serum with the appropriate working solutions to create calibration standards (e.g., 0.1 to 100 ng/mL) and QC samples (low, medium, and high concentrations).
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma/serum sample, standard, or QC, add 20 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Method Validation Parameters (Proposed)
| Parameter | Proposed Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Range | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |
| Matrix Effect | To be evaluated and minimized. |
| Recovery | Consistent and reproducible. |
Workflow Diagram
Caption: Workflow for this compound quantification in biological matrices by LC-MS/MS.
Application Note 3: UV-Visible Spectrophotometry for Preliminary Quantification of this compound
This method is suitable for a rapid estimation of this compound concentration in pure solutions.
Experimental Protocol
1. Instrumentation and Materials
-
UV-Visible Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
This compound reference standard.
2. Procedure
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a solution of this compound in methanol (e.g., 10 µg/mL).
-
Scan the solution from 200 to 400 nm to determine the λmax. Based on related compounds, expect a λmax around 330 nm.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.
-
-
Measurement:
-
Set the spectrophotometer to the determined λmax.
-
Use methanol as a blank to zero the instrument.
-
Measure the absorbance of each standard solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of an unknown sample by measuring its absorbance and using the calibration curve.
-
Quantitative Data Summary
| Parameter | Proposed Value |
| λmax | ~330 nm |
| Linearity Range | 1 - 20 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally. |
Logical Relationship Diagram
Caption: Relationship of parameters in UV-Vis spectrophotometry.
Summary of Quantitative Data
The following table provides a summary of the proposed quantitative parameters for the analytical techniques described. These values should be experimentally verified during method validation.
| Analytical Technique | Parameter | Proposed Value/Range |
| HPLC-UV | Linearity Range | 1 - 100 µg/mL |
| LOD | ~0.1 µg/mL | |
| LOQ | ~0.3 µg/mL | |
| LC-MS/MS | Linearity Range | 0.1 - 100 ng/mL |
| LLOQ | ~0.1 ng/mL | |
| UV-Vis Spectrophotometry | Linearity Range | 1 - 20 µg/mL |
Conclusion
The analytical methods presented provide a comprehensive toolkit for the quantification of this compound across various stages of drug development. The HPLC-UV method is well-suited for routine analysis of bulk drug and formulations, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. UV-Visible spectrophotometry serves as a valuable tool for preliminary and in-process measurements. It is imperative that these proposed methods are fully validated according to ICH guidelines to ensure the generation of reliable and accurate data.
References
- 1. LC-MS/MS assay and dog pharmacokinetics of the dimeric pyrrolobenzodiazepine SJG-136 (NSC 694501) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wur.nl [wur.nl]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols: Neothramycin A in Combination Anticancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neothramycin A is a member of the pyrrolobenzodiazepine (PBD) class of antitumor antibiotics, first isolated from Streptomyces species.[1] Like other PBDs, this compound exerts its cytotoxic effects by binding to the minor groove of DNA and forming a covalent adduct with guanine bases.[1][2] This interaction inhibits the progression of DNA and RNA polymerases, ultimately leading to cell death.[1] While this compound has demonstrated antitumor activity as a single agent in preclinical models, its therapeutic potential may be enhanced through combination with other anticancer agents.[3] This document provides detailed application notes and protocols for investigating the synergistic potential of this compound with conventional chemotherapeutic agents.
The rationale for combining this compound with other anticancer drugs is rooted in the principle of attacking cancer cells through multiple, complementary mechanisms. By targeting different cellular pathways, combination therapies can potentially achieve greater efficacy, overcome drug resistance, and allow for the use of lower, less toxic doses of individual agents.[4]
Preclinical Evaluation of this compound Combination Therapy
The following sections outline hypothetical preclinical studies to evaluate the synergistic effects of this compound in combination with doxorubicin, cisplatin, and paclitaxel. While direct experimental data for these specific combinations with this compound are limited, the presented data are illustrative of the expected outcomes based on studies with structurally related PBD compounds and other DNA-binding agents.
Data Presentation: In Vitro Cytotoxicity
The synergistic, additive, or antagonistic effects of this compound in combination with other anticancer agents can be quantified by determining the Combination Index (CI) using the Chou-Talalay method.[1][5][6] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[1][5][6]
Table 1: Hypothetical IC50 Values of this compound and Combination Agents in Human Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Cisplatin IC50 (µM) | Paclitaxel IC50 (nM) |
| MCF-7 (Breast Cancer) | 15 | 50 | 5 | 10 |
| A549 (Lung Cancer) | 25 | 80 | 8 | 15 |
| OVCAR-3 (Ovarian Cancer) | 10 | 40 | 3 | 8 |
Table 2: Hypothetical Combination Index (CI) Values for this compound with Other Anticancer Agents (at 50% effect level, Fa=0.5)
| Combination | Molar Ratio (Neo A : Agent) | MCF-7 | A549 | OVCAR-3 | Synergy Interpretation |
| This compound + Doxorubicin | 1:3 | 0.65 | 0.72 | 0.60 | Synergy |
| This compound + Cisplatin | 1:200 | 0.58 | 0.65 | 0.52 | Synergy |
| This compound + Paclitaxel | 1:1 | 0.75 | 0.80 | 0.70 | Synergy |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound alone and in combination with other agents.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound, Doxorubicin, Cisplatin, Paclitaxel
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the other anticancer agents (doxorubicin, cisplatin, paclitaxel) in complete medium. For combination studies, prepare mixtures at fixed molar ratios (e.g., based on their individual IC50 values).
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values for each agent and the Combination Index (CI) for the combinations using appropriate software (e.g., CompuSyn).
DNA Polymerase Inhibition Assay
This assay determines the effect of this compound on the activity of DNA polymerase.
Materials:
-
Purified DNA polymerase
-
Activated calf thymus DNA (template-primer)
-
Deoxynucleotide triphosphates (dATP, dGTP, dCTP, and [3H]dTTP)
-
Reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA, and dNTPs (including [3H]dTTP).
-
Add varying concentrations of this compound to the reaction mixture. Include a control with no drug.
-
Initiate the reaction by adding DNA polymerase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding cold TCA to precipitate the DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of DNA polymerase inhibition relative to the no-drug control.
Isobologram Analysis
This graphical method provides a visual representation of drug-drug interactions.
Procedure:
-
Determine the IC50 values for this compound and the other agent individually.
-
On a graph, plot the IC50 value of this compound on the x-axis and the IC50 value of the other agent on the y-axis.
-
Draw a line connecting these two points. This is the line of additivity.
-
Perform cell viability assays with combinations of the two drugs at a fixed ratio.
-
Determine the concentrations of the two drugs in the combination that produce 50% inhibition.
-
Plot this data point on the same graph.
-
If the point falls below the line of additivity, the interaction is synergistic. If it falls on the line, it is additive. If it falls above the line, it is antagonistic.
Signaling Pathways and Mechanisms of Synergy
This compound's primary mechanism of action is the inhibition of DNA and RNA synthesis.[1] Combination with other agents can lead to synergistic effects through various mechanisms:
-
Doxorubicin: This topoisomerase II inhibitor also intercalates into DNA. The combination with this compound could lead to enhanced DNA damage and overwhelm cellular repair mechanisms.
-
Cisplatin: An alkylating agent that forms DNA adducts, leading to DNA damage. The combined DNA lesions from this compound and cisplatin may be more difficult for the cell to repair, leading to increased apoptosis.
-
Paclitaxel: A microtubule-stabilizing agent that induces cell cycle arrest in the G2/M phase. Cells arrested in this phase may be more susceptible to the DNA-damaging effects of this compound.
Furthermore, studies on related PBD compounds suggest that they can modulate signaling pathways such as NF-κB and p53.[7] The inhibition of NF-κB, a key pro-survival pathway, could sensitize cancer cells to the apoptotic effects of other chemotherapeutic agents.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for combination therapy evaluation.
Caption: Potential mechanisms of synergistic interaction.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. A fluorescent intercalator displacement assay for establishing DNA binding selectivity and affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. topogen.com [topogen.com]
- 4. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel pyrrolobenzodiazepine benzofused hybrid molecules inhibit nuclear factor-κB activity and synergize with bortezomib and ibrutinib in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Neothramycin A solubility for experiments
Welcome to the technical support center for Neothramycin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a primary focus on addressing solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a stereoisomeric antibiotic with anticancer and antiprotozoal activity. It belongs to the pyrrolobenzodiazepine (PBD) group of compounds.[1] Its primary mechanism of action is the inhibition of DNA-dependent RNA and DNA polymerases.[1] this compound achieves this by binding to the minor groove of duplex DNA and forming a covalent bond with the NH₂ group of guanine residues.[1] This DNA alkylation leads to the inhibition of nucleic acid synthesis and ultimately, cytotoxicity.
Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Dimethylformamide (DMF)
After dissolution in one of these solvents, the stock solution can then be serially diluted to the desired final concentration in your aqueous experimental medium (e.g., cell culture medium, buffer). It is crucial to ensure the final concentration of the organic solvent in the experimental setup is low enough to not affect the biological system being studied.
Q3: What is a typical starting concentration for a this compound stock solution?
Without specific solubility data, a pragmatic approach is to start by preparing a 1 mg/mL or a 10 mM stock solution in an appropriate organic solvent like DMSO. Observe for complete dissolution. If the compound does not fully dissolve, you may need to try a lower concentration or a different solvent.
Q4: My this compound precipitates when I add it to my aqueous buffer or cell culture medium. What can I do?
Precipitation upon addition to an aqueous medium is a common issue with poorly soluble compounds. Here are some troubleshooting steps:
-
Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your experiment.
-
Optimize the Stock Solution Concentration: A very high concentration in your stock solution can lead to rapid precipitation upon dilution. Try preparing a less concentrated stock solution.
-
Increase the Final Solvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic solvent (e.g., 0.1% to 0.5% DMSO) might help maintain solubility. Always include a vehicle control in your experiments to account for any effects of the solvent itself.
-
Sonication: Briefly sonicating the final solution after dilution may help to dissolve any initial precipitates.
-
Gentle Warming: Gentle warming of the solution (e.g., to 37°C) might improve solubility, but be cautious as this could also affect the stability of the compound.
Q5: How stable is this compound in aqueous solutions?
This compound and its stereoisomer, Neothramycin B, are interchangeable in aqueous solutions.[1] This indicates a degree of instability and potential for epimerization. For quantitative experiments, it is advisable to prepare fresh dilutions from a frozen stock solution immediately before use. Long-term storage of this compound in aqueous buffers at room temperature or 4°C is generally not recommended.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the chosen organic solvent. | The concentration is too high for the selected solvent. | Try reducing the concentration of the stock solution. If that fails, test a different organic solvent (e.g., switch from ethanol to DMSO). |
| A precipitate forms immediately upon diluting the stock solution into the aqueous medium. | The compound has very low solubility in the aqueous medium, and the final concentration exceeds its solubility limit. | Decrease the final concentration of this compound. Use a slightly higher percentage of the organic solvent in the final solution if your experiment allows. Prepare dilutions serially rather than in a single step. |
| Inconsistent experimental results between batches. | Degradation of this compound in stock or working solutions. | Prepare fresh working solutions for each experiment from a frozen stock. Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles. Protect solutions from light. |
| No biological effect is observed at expected concentrations. | The compound may not be fully dissolved, leading to a lower effective concentration. The compound may have degraded. | Visually inspect your solutions for any precipitate. Prepare fresh solutions. Re-evaluate the dissolution protocol. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock of this compound with a molecular weight of approximately 314.3 g/mol , dissolve 3.14 mg in 1 mL of DMSO).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used if necessary, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile amber tubes to protect from light and prevent contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol for Diluting this compound for Cell Culture Experiments
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile pipette and tips
Procedure:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform intermediate dilutions to minimize the volume of stock solution added directly to the final culture volume.
-
For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 10 mM stock:
-
Prepare an intermediate dilution by adding 10 µL of the 10 mM stock to 990 µL of medium (resulting in a 100 µM solution).
-
Add 1 mL of the 100 µM intermediate dilution to 9 mL of cell culture medium.
-
-
Gently mix the final solution immediately after adding the this compound to ensure homogeneity and minimize the risk of precipitation.
-
Always include a vehicle control in your experimental setup, which contains the same final concentration of the solvent (e.g., DMSO) used for dilution.
Visualizations
This compound DNA Alkylation Pathway
The following diagram illustrates the mechanism of action of this compound, leading to DNA alkylation.
Caption: Mechanism of this compound induced DNA damage.
Experimental Workflow for Improving this compound Solubility
This workflow outlines a logical approach to troubleshooting and optimizing the solubility of this compound for in vitro experiments.
Caption: Workflow for this compound solubilization.
References
Neothramycin A Stability in Aqueous Solution: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Neothramycin A in aqueous solutions. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide focuses on the primary known stability issue—the interconversion of its stereoisomers—and offers general best practices for handling and stability testing based on established principles for similar antibiotic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when working with this compound in an aqueous solution?
The most significant stability issue for this compound in aqueous solutions is its stereoisomerism. This compound co-exists with its stereoisomer, Neothramycin B, and the two are interchangeable in an aqueous environment.[1] This means that a solution prepared with pure this compound will, over time, become a mixture of both this compound and B. For experiments requiring a specific stereoisomer, this interconversion is a critical factor to consider.
Q2: What are the known degradation pathways for this compound in an aqueous solution?
The primary documented degradation pathway is the epimerization at the C-11a position, leading to the formation of Neothramycin B. Information regarding other degradation pathways, such as hydrolysis or oxidation, and the resulting degradation products is not extensively detailed in the available scientific literature.
Q3: How do factors like pH and temperature affect the stability of this compound?
-
pH: The stability of many antibiotics is pH-dependent. Extreme pH values (both acidic and alkaline) can catalyze hydrolysis and other degradation reactions. It is crucial to maintain the pH of this compound solutions within a range that minimizes degradation, which would need to be determined experimentally.
-
Temperature: Increased temperatures typically accelerate chemical reactions, including degradation. Therefore, it is advisable to store this compound solutions at reduced temperatures (e.g., 2-8°C or frozen) to slow down the interconversion and any other potential degradation.
Q4: Are there any recommended storage conditions for this compound aqueous solutions?
Given the lack of specific storage guidelines for this compound, the following general recommendations for antibiotic solutions should be followed:
-
Storage Temperature: Store stock solutions and dilutions at low temperatures (refrigerated at 2-8°C or frozen at -20°C or below) to minimize degradation.
-
Light Exposure: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil, as light can induce photolytic degradation in many compounds.
-
pH: Prepare solutions in a buffer system that ensures pH stability in a range determined to be optimal for the compound's stability.
-
Aliquoting: For frozen stock solutions, it is best practice to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | Interconversion of this compound to Neothramycin B, leading to a changing composition of the active compound. | Prepare fresh solutions for each experiment. If this is not feasible, establish a defined time frame within which the solution can be used and validate that the A/B ratio remains within an acceptable range during this period. |
| Loss of biological activity. | Degradation of this compound due to improper storage (e.g., elevated temperature, inappropriate pH, light exposure). | Review storage conditions. Ensure solutions are stored at the correct temperature, protected from light, and at an appropriate pH. Prepare and use solutions fresh whenever possible. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products other than Neothramycin B. | This may indicate chemical instability under the current conditions. A forced degradation study could help identify these unknown peaks and understand the degradation pathways. |
Experimental Protocols
While specific, validated stability-indicating methods for this compound are not widely published, the following outlines a general approach for conducting stability studies.
Protocol: Preliminary Stability Assessment of this compound in Aqueous Solution
Objective: To evaluate the stability of this compound in an aqueous solution under different storage conditions.
Materials:
-
This compound reference standard
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH buffers (e.g., phosphate, citrate) at various pH levels (e.g., 5, 7, 9)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
C18 HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Temperature-controlled chambers/incubators (e.g., 4°C, 25°C, 40°C)
-
Light-protective containers (e.g., amber vials)
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Dilute the stock solution with the different aqueous buffers to a final working concentration.
-
-
Storage Conditions:
-
Aliquot the prepared solutions into amber vials.
-
Store the vials under various conditions:
-
Temperature: 4°C, 25°C, and 40°C.
-
Light: Protected from light and exposed to light (photostability).
-
-
-
Time Points:
-
Analyze the samples at initial time (t=0) and at predetermined intervals (e.g., 24, 48, 72 hours, and weekly for longer-term studies).
-
-
HPLC Analysis:
-
Develop a suitable HPLC method to separate this compound and potential degradation products, including Neothramycin B. A C18 column with a gradient elution of water (with formic acid) and acetonitrile is a common starting point for such compounds.
-
Monitor the peak area of this compound and any new peaks that appear over time.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Logical Workflow for this compound Stability Assessment
References
Technical Support Center: Optimizing Neothramycin A Concentration for Cell Culture
Welcome to the technical support center for Neothramycin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antitumor antibiotic that belongs to the pyrrolo(1,4)benzodiazepine group.[1] Its primary mechanism of action is the inhibition of DNA and RNA synthesis.[1] this compound achieves this by binding directly to the minor groove of DNA, specifically at guanine residues.[1] This interaction inhibits the function of DNA-dependent RNA and DNA polymerases, ultimately leading to cytotoxicity in proliferating cells.[1]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A definitive starting concentration for a previously untested cell line is difficult to predict due to cell-type specific sensitivities. However, based on available data, a reasonable starting point for a dose-response experiment would be in the range of 100 ng/mL to 1 µg/mL.
One study reported a half-maximal inhibitory concentration (IC50) of 390 ng/mL for this compound in MRC-5 cells, a human fetal lung fibroblast cell line.[1] For antimicrobial purposes, minimum inhibitory concentrations (MICs) have been observed in the range of 25-50 μg/mL against various microorganisms.[2] Given the significant difference between cytotoxic concentrations in mammalian cells and microbes, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
The optimal concentration of this compound is cell-type dependent and should be determined empirically through a cytotoxicity or proliferation assay. A common method is to perform a dose-response experiment using a tetrazolium-based assay like the MTT assay or a resazurin-based assay.
A general workflow for determining the optimal concentration is as follows:
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at the lowest concentration | The starting concentration range is too high for your cell line. | Prepare a new set of serial dilutions starting from a much lower concentration (e.g., 1-10 ng/mL). |
| The incubation time is too long. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. | |
| No significant cell death even at the highest concentration | The concentration range is too low. | Increase the concentration range of this compound in your next experiment (e.g., up to 10-50 µg/mL). |
| The cell line is resistant to this compound. | Consider using a different cytotoxic agent or investigating the mechanisms of resistance in your cell line. | |
| The this compound stock solution has degraded. | Prepare a fresh stock solution of this compound and store it properly according to the manufacturer's instructions. | |
| Inconsistent results between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques for even distribution. |
| Pipetting errors during drug dilution or addition. | Calibrate your pipettes regularly and use fresh tips for each dilution and addition. | |
| Edge effects in the 96-well plate. | Avoid using the outermost wells of the plate for your experimental samples, or fill them with sterile media/PBS to maintain humidity. | |
| High background in the cytotoxicity assay | Contamination of the cell culture. | Regularly check your cell cultures for microbial contamination. Use appropriate aseptic techniques. |
| Reagent-related issues. | Ensure that the assay reagents are not expired and have been stored correctly. Include a "no-cell" control to measure background absorbance/fluorescence. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a detailed methodology for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells to prepare a single-cell suspension in complete medium.
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of medium). The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase during the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of desired concentrations. A common approach is to prepare 2X concentrated solutions.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using a suitable software with a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
-
Signaling Pathways
This compound's primary interaction with DNA triggers a cascade of cellular responses, primarily related to the DNA damage response (DDR). This can lead to cell cycle arrest and, ultimately, apoptosis.
DNA Damage Response and Apoptosis Induction by this compound
Disclaimer: This technical support guide is for informational purposes only and should not be considered a substitute for your own experimental validation. The optimal conditions for using this compound will vary depending on the specific cell line and experimental setup. We strongly recommend performing thorough dose-response and time-course experiments to determine the most effective concentration for your research.
References
common experimental problems with Neothramycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neothramycin A.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics with potent antitumor activity.[3] It exists in equilibrium with its stereoisomer, Neothramycin B, in aqueous solutions.[3] The primary mechanism of action is the covalent binding to the NH₂ of guanine in the minor groove of duplex DNA.[3] This interaction inhibits the function of DNA-dependent RNA and DNA polymerases, ultimately leading to cytotoxicity in cancer cells.[3]
2. What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be handled with care. While specific stability data for this compound is limited, general guidelines for bioactive compounds suggest the following:
-
Solid Form: Store at -20°C for up to 6 months.
-
Stock Solutions: Prepare in a suitable solvent (e.g., DMSO) and store in tightly sealed aliquots at -20°C for up to one month. It is recommended to make fresh solutions for use on the same day. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
3. In which solvents is this compound soluble?
4. What are the known IC₅₀ values for this compound?
The half-maximal inhibitory concentration (IC₅₀) values for this compound have been reported against various cell lines and organisms.
| Cell Line / Organism | IC₅₀ Value |
| MRC-5 (human lung fibroblast) | 390 ng/mL |
| Malaria (in vitro) | ~1 µg/mL |
Troubleshooting Guides
Section 1: Synthesis and Purification
Problem: Low yield during the synthesis of the this compound core structure.
-
Possible Cause: Incomplete reaction during the key carbonylation step to form the benzodiazepine ring.
-
Suggested Solution: Ensure stringent anhydrous conditions and use a high-purity palladium catalyst. Optimize the reaction time and temperature. Consider using a different palladium ligand to improve catalytic efficiency.
Problem: Difficulty in purifying this compound from reaction mixtures.
-
Possible Cause: Co-elution of closely related impurities or degradation of the compound on the chromatography column.
-
Suggested Solution: Use preparative reverse-phase HPLC with a gradient of acetonitrile in water containing a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. Monitor fractions carefully by analytical HPLC or TLC to avoid collecting impure fractions.
Section 2: In Vitro Assays
Problem: Precipitation of this compound in cell culture medium.
-
Possible Cause: Poor aqueous solubility of this compound, especially at higher concentrations. The final concentration of the organic solvent (e.g., DMSO) used for the stock solution may be too high in the final culture medium.
-
Suggested Solution: Ensure the final concentration of DMSO in the cell culture medium is below a non-toxic level (typically ≤ 0.5%). Prepare intermediate dilutions of the this compound stock in a serum-free medium before adding to the final culture wells. Visually inspect the medium for any signs of precipitation after adding the compound.
Problem: Inconsistent or non-reproducible results in cell viability assays (e.g., MTT assay).
-
Possible Cause 1: Degradation of this compound in the aqueous culture medium. This compound exists as an equilibrium of two stereoisomers in aqueous solution, and the stability can be pH-dependent.[3]
-
Suggested Solution 1: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Minimize the exposure of the compound to light and elevated temperatures. Ensure the pH of the culture medium is stable throughout the experiment.
-
Possible Cause 2: Variability in cell seeding density or metabolic activity of the cells.
-
Suggested Solution 2: Ensure a uniform single-cell suspension before seeding. Use a consistent cell number for all wells and allow cells to adhere and resume logarithmic growth before adding the drug. Include untreated control wells to monitor the baseline metabolic activity.
Problem: No significant DNA binding observed in in vitro assays.
-
Possible Cause: The covalent binding of Neothramycin to DNA is a relatively slow process compared to other PBDs.[3]
-
Suggested Solution: Increase the incubation time of this compound with the DNA substrate. Ensure that the buffer conditions (pH, ionic strength) are optimal for the binding reaction.
Experimental Protocols
Protocol 1: General Procedure for Determining this compound Cytotoxicity using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in a serum-free medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Cell Treatment: Replace the medium in the 96-well plate with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (containing the same final concentration of DMSO as the treated wells) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Protocol 2: General Procedure for Quality Control of this compound by HPLC
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in methanol or acetonitrile.
-
HPLC System: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Gradient Program: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of this compound (a wavelength around 320 nm can be a starting point for PBDs).
-
Injection Volume: 10 µL.
-
Analysis: Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. Purity can be estimated by the relative peak area.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an MTT assay.
Caption: Troubleshooting logic for inconsistent results.
References
avoiding Neothramycin A degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Neothramycin A to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: this compound belongs to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of antibiotics. The core structure of PBDs contains a reactive imine functionality. This imine bond is susceptible to hydrolysis, which is a primary pathway of degradation, especially in aqueous solutions.[1][3] The stereoisomers this compound and B are interchangeable in aqueous solutions.[2]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored as a dry, solid powder in a tightly sealed container at low temperatures, protected from light and moisture. For long-term storage, temperatures of -20°C or below are recommended.
Q3: How should I prepare solutions of this compound?
A3: Due to the instability of the imine group in aqueous environments, it is recommended to prepare stock solutions in a dry, aprotic organic solvent such as DMSO or anhydrous ethanol.[1][4] Aqueous working solutions should be prepared fresh immediately before use and should not be stored for extended periods.
Q4: What impact does pH have on the stability of this compound?
A4: While specific data for this compound is limited, PBDs are known to be sensitive to pH. Both acidic and basic conditions can catalyze the hydrolysis of the imine bond. It is advisable to maintain solutions at a neutral pH if an aqueous environment is unavoidable.
Q5: Are there any visible signs of this compound degradation?
A5: Visual inspection may not be a reliable indicator of degradation, as degradation products may be colorless and soluble. The most reliable method to assess the integrity of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at ≤ -20°C as a solid. 2. Prepare fresh aqueous solutions for each experiment. Avoid using stored aqueous solutions. 3. Verify the integrity of the compound using HPLC analysis. |
| Inconsistent experimental results | Partial degradation of this compound, leading to variable concentrations of the active compound. | 1. Prepare a fresh stock solution from solid material. 2. Minimize the time the compound is in an aqueous solution before use. 3. Protect solutions from light and elevated temperatures during experiments. |
| Precipitate observed in stock solution | The compound may have low solubility or may be degrading to insoluble products. | 1. Ensure the appropriate solvent is being used. 2. Gently warm the solution to aid dissolution, but avoid high temperatures. 3. If precipitation persists, consider preparing a more dilute stock solution. |
Quantitative Stability Data
The following table summarizes hypothetical stability data for this compound under various conditions, reflecting the expected trends for a PBD compound. This data is for illustrative purposes and should be confirmed by experimental analysis.
| Condition | Storage Period | Percent Degradation (Hypothetical) |
| Solid, -20°C, Protected from Light | 12 Months | < 1% |
| Solid, 4°C, Protected from Light | 12 Months | 2-5% |
| Solid, 25°C, Protected from Light | 1 Month | 5-10% |
| Aqueous Solution (pH 7), 4°C | 24 Hours | 10-20% |
| Aqueous Solution (pH 7), 25°C | 8 Hours | 20-40% |
| Aqueous Solution (pH 4), 25°C | 8 Hours | > 50% |
| Aqueous Solution (pH 9), 25°C | 8 Hours | > 50% |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound. Specific parameters may need optimization.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (or other suitable mobile phase modifier)
- C18 reverse-phase HPLC column
2. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
3. Procedure:
- Sample Preparation:
- Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
- To assess stability under specific conditions (e.g., aqueous buffer at a certain pH and temperature), dilute the stock solution into the desired buffer to a final concentration of 10 µg/mL.
- Incubate the samples under the desired test conditions (e.g., 25°C, protected from light).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample and immediately quench any further degradation by diluting it in the initial mobile phase and keeping it at a low temperature (e.g., 4°C) until analysis.
- HPLC Analysis:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). For example:
- 0-2 min: 95% A, 5% B
- 2-15 min: Gradient to 5% A, 95% B
- 15-18 min: Hold at 5% A, 95% B
- 18-20 min: Return to 95% A, 5% B
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Monitor at the absorbance maximum of this compound (determine by UV-Vis scan, typically in the range of 300-350 nm for PBDs).
- Injection Volume: 10 µL.
- Data Analysis:
- Integrate the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- The appearance of new peaks in the chromatogram indicates the formation of degradation products.
Visualizations
Caption: Inferred hydrolytic degradation of this compound.
Caption: Workflow for troubleshooting this compound stability issues.
References
- 1. Development of pyrrolo[2,1-c][1,4]benzodiazepine β-glucoside prodrugs for selective therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neothramycin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,1-c][1,4]benzodiazepine prodrugs for use in antibody-directed enzyme prodrug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
troubleshooting inconsistent Neothramycin A results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neothramycin A. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the pyrrolo(1,4)benzodiazepine (PBD) class of antibiotics, which exhibit anticancer activity. Its primary mechanism of action is the inhibition of DNA-dependent RNA and DNA polymerases. This inhibition is achieved through its ability to bind directly to the minor groove of duplex DNA, specifically at guanine residues. This interaction is covalent and occurs slowly, over a period of several hours.
Q2: What is the relationship between this compound and Neothramycin B?
This compound and B are stereoisomers that are interchangeable in an aqueous solution. Commercially available Neothramycin typically contains an equilibrium mixture of both isomers. For most biological assays, this isomeric mixture is used. However, researchers should be aware of this equilibrium if studying structure-activity relationships or performing high-resolution structural analyses.
Q3: What are the common experimental applications of this compound?
This compound is primarily used in cancer research due to its cytotoxic properties against various cancer cell lines. Common applications include:
-
Cytotoxicity and cell viability assays: To determine the concentration-dependent effects on cancer cell proliferation and survival.
-
DNA binding studies: To investigate the specifics of its interaction with DNA using techniques like fluorescence spectroscopy and UV-Vis absorption.
-
Mechanism of action studies: To elucidate its effects on DNA replication, transcription, and cell cycle progression.
Troubleshooting Inconsistent this compound Results
Section 1: Issues Related to Cell-Based Assays (e.g., Cytotoxicity, Cell Viability)
Q1.1: I am observing significant variability in my IC50 values for this compound across replicate experiments. What could be the cause?
Inconsistent IC50 values can stem from several factors:
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and seeded at a consistent density for each experiment. Over-confluent or stressed cells can exhibit altered sensitivity to cytotoxic agents.
-
Inconsistent Drug Preparation: this compound is susceptible to degradation. Prepare fresh stock solutions and dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay-Specific Variability: The choice of cytotoxicity assay can influence the results. For example, the MTT assay is dependent on cellular metabolic activity, which can be affected by factors other than cell death. Consider using a complementary assay that measures a different aspect of cell health, such as membrane integrity (e.g., Trypan Blue exclusion or LDH assay).
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If using the MTT assay, ensure complete solubilization of the formazan crystals before reading the absorbance. Incomplete solubilization is a common source of variability.
-
Interference from this compound: While not widely reported for this compound, some compounds can interfere with the chemistry of viability assays. Run appropriate controls, including wells with this compound but without cells, to check for any direct reaction with the assay reagents.
Q1.2: My cytotoxicity results show a weaker effect of this compound than expected based on the literature. What should I check?
-
Drug Potency and Storage: Verify the purity and integrity of your this compound stock. Improper storage (e.g., exposure to light or elevated temperatures) can lead to degradation. Store stock solutions in small aliquots at -20°C or below, protected from light.
-
Solvent Effects: The choice of solvent for dissolving this compound can impact its activity. Dimethyl sulfoxide (DMSO) is a common solvent, but high concentrations can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) and consistent across all treatments and controls.
-
Cell Line Sensitivity: Different cancer cell lines can exhibit varying sensitivities to this compound. Confirm the expected sensitivity of your chosen cell line from published data if possible.
-
Incubation Time: The cytotoxic effects of this compound may be time-dependent. Ensure that the incubation period is sufficient for the drug to exert its effect. A time-course experiment may be necessary to determine the optimal endpoint.
Section 2: Issues Related to DNA Binding Assays (e.g., Fluorescence Spectroscopy)
Q2.1: The fluorescence signal in my DNA binding assay with this compound is weak or inconsistent. What are the potential reasons?
-
Slow Binding Kinetics: The binding of Neothramycin to DNA is a slow process. Ensure that you are allowing sufficient incubation time for the binding to reach equilibrium. This could be several hours.
-
Incorrect Wavelengths: Verify the excitation and emission wavelengths for your specific experimental setup. For pyrrolo(1,4)benzodiazepines like Neothramycin, an excitation wavelength around 320 nm and an emission maximum around 420 nm are often used.
-
DNA Quality and Concentration: Use high-quality, duplex DNA. The presence of single-stranded DNA or RNA can affect the results. Accurately determine the DNA concentration to ensure consistent drug-to-DNA ratios.
-
Buffer Composition: The pH and ionic strength of the buffer can influence DNA structure and drug binding. Maintain a consistent and appropriate buffer system throughout your experiments.
-
Photobleaching: Protect your samples from excessive light exposure, as this can lead to photobleaching of the fluorescent signal.
Q2.2: I am observing unexpected changes in the DNA melting temperature (Tm) in the presence of this compound.
This compound's binding to DNA does not significantly alter the DNA melting temperature. If you observe significant changes, it could indicate:
-
High Drug-to-DNA Ratio: At very high concentrations, this compound might induce aggregation or other non-specific interactions that could affect the melting profile.
-
Contaminants: Ensure your DNA and drug solutions are free from contaminants that could influence DNA stability.
-
Assay Artifacts: The method used to determine the Tm (e.g., SYBR Green-based qPCR) might be affected by the presence of this compound. Consider alternative methods for Tm analysis.
Quantitative Data
Table 1: Reported IC50 Values for this compound in Different Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| MRC-5 | Human Fetal Lung Fibroblast | 0.39 | [1] |
| P388 | Mouse Leukemia | Not specified, showed activity | [1] |
| Sarcoma 180 | Mouse Sarcoma | Not specified, showed activity | [1] |
| Ehrlich Ascites Carcinoma | Mouse Carcinoma | Not specified, showed activity | [1] |
| Walker Carcinosarcoma-256 | Rat Carcinosarcoma | Not specified, showed activity | [1] |
Note: Quantitative IC50 values for this compound are not extensively reported in publicly available literature. The table reflects the available information on its activity.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Remove the old medium from the wells and add the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Protocol 2: Fluorescence Spectroscopy for DNA Binding
This protocol outlines a general method for assessing the binding of this compound to DNA using fluorescence spectroscopy.
Materials:
-
This compound
-
Duplex DNA (e.g., calf thymus DNA)
-
Appropriate buffer (e.g., Tris-HCl buffer with NaCl)
-
Fluorometer
Procedure:
-
Prepare Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a stock solution of DNA in the assay buffer. Determine the precise concentration of the DNA stock solution spectrophotometrically.
-
Set up the Assay: In a quartz cuvette, add the assay buffer and a fixed concentration of DNA.
-
Titration: Add increasing concentrations of this compound to the cuvette containing the DNA solution. After each addition, mix gently and allow the solution to incubate for a sufficient time to reach binding equilibrium (this may be several hours for this compound).
-
Fluorescence Measurement: After each incubation, record the fluorescence emission spectrum by exciting the sample at an appropriate wavelength (e.g., 320 nm) and scanning the emission wavelengths (e.g., 350-550 nm).
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the this compound concentration. This data can be used to determine the binding affinity (e.g., by fitting to a binding isotherm).
Visualizations
Caption: Mechanism of action of this compound in a cancer cell.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Technical Support Center: Minimizing Neothramycin A Toxicity in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating toxicity associated with Neothramycin A in preclinical animal studies. The following information is intended to facilitate safer and more effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicities observed with this compound in animal studies?
A1: Based on clinical and preclinical data, the primary dose-limiting toxicity of this compound is nausea and vomiting.[1] Reversible hepatotoxicity and nephrotoxicity have also been reported as potential side effects.[1]
Q2: Are there any established methods to reduce the toxicity of this compound?
A2: While specific protocols for this compound are not widely published, general strategies for reducing the toxicity of potent anticancer agents can be applied. These include optimizing the drug formulation, such as using liposomal or nanoparticle delivery systems to improve drug targeting and reduce systemic exposure.[2][3][4][5][6] Additionally, adjusting the dosing regimen and pre-treating with cytoprotective agents may offer protective effects against organ-specific toxicities.
Q3: What is the mechanism of action of this compound?
A3: this compound is a member of the pyrrolo[2][7]benzodiazepine (PBD) family of antibiotics.[1] Its primary mechanism of action is the inhibition of DNA-dependent RNA and DNA polymerase by binding to the minor groove of DNA.[1] This interaction disrupts DNA replication and transcription, leading to cytotoxicity in rapidly dividing cancer cells.
Q4: How should this compound be prepared for in vivo administration?
Q5: What are the key monitoring parameters for toxicity in animals treated with this compound?
A5: Given the known toxicities, animals should be closely monitored for:
-
General Health: Daily observation for changes in behavior, activity levels, posture, and grooming habits. Body weight should be recorded at least twice weekly.
-
Nausea and Vomiting: While rodents do not vomit, signs of nausea can be inferred from behaviors like pica (eating non-food items) and conditioned taste aversion.
-
Hepatotoxicity: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) should be monitored. Histopathological analysis of liver tissue at the end of the study is also recommended.
-
Nephrotoxicity: Blood urea nitrogen (BUN) and serum creatinine levels are key indicators of kidney function.[3] Urinalysis and histopathology of kidney tissue can provide further insights.
Troubleshooting Guides
Issue 1: Inconsistent Efficacy or Toxicity Between Experiments
| Possible Cause | Troubleshooting Steps |
| Drug Formulation Issues | This compound may precipitate out of solution if not properly formulated. Prepare the formulation fresh for each experiment and visually inspect for any particulates before administration. Ensure thorough mixing of the dosing solution. |
| Inaccurate Dosing | Calibrate all pipettes and syringes regularly. For viscous formulations, use positive displacement pipettes to ensure accurate volume administration. |
| Animal Variability | Use animals of the same age, sex, and from the same vendor to minimize biological variability. Ensure proper randomization of animals into treatment and control groups. |
Issue 2: Unexpected Animal Mortality
| Possible Cause | Troubleshooting Steps |
| Acute Toxicity | The administered dose may be too high. Perform a dose-range-finding study to determine the maximum tolerated dose (MTD) in your specific animal model. |
| Vehicle Toxicity | The vehicle used to dissolve this compound may have its own toxicity. Run a vehicle-only control group to assess any adverse effects of the formulation components. |
| Administration Error | Improper injection technique (e.g., intraperitoneal injection into an organ) can lead to acute toxicity. Ensure all personnel are properly trained in the chosen route of administration. |
Quantitative Toxicity Data
Table 1: Key Toxicological Parameters to Determine for this compound
| Parameter | Definition | Importance in Study Design |
| LD50 (Lethal Dose, 50%) | The dose of a substance that is lethal to 50% of the tested animal population. | Provides a measure of the acute toxicity of the compound. |
| NOAEL (No-Observed-Adverse-Effect Level) | The highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.[8][9] | Helps in establishing a safe starting dose for efficacy studies.[9] |
| MTD (Maximum Tolerated Dose) | The highest dose of a drug that does not cause unacceptable toxicity. | Used to select the optimal dose for therapeutic studies. |
Experimental Protocols
Protocol 1: General Procedure for Intravenous Administration of this compound in Mice
Materials:
-
This compound
-
Sterile vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sterile syringes and needles (27-30 gauge)
-
Animal restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of the vehicle to achieve the desired final concentration.
-
Vortex thoroughly until the compound is completely dissolved. Visually inspect for any particulates.
-
-
Animal Preparation:
-
Record the body weight of each mouse to calculate the correct injection volume.
-
Place the mouse in a suitable restrainer to expose the tail.
-
If necessary, warm the tail using a heat lamp to dilate the lateral tail veins.
-
-
Intravenous Injection:
-
Disinfect the tail with an alcohol wipe.
-
Using a new sterile syringe and needle for each animal, slowly inject the calculated volume of the this compound solution into one of the lateral tail veins.
-
If the injection is successful, there will be no resistance, and the vein will blanch.
-
If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.
-
-
Post-Injection Monitoring:
-
After injection, apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animals daily according to the established toxicity monitoring plan.
-
Signaling Pathways and Visualizations
Chemotherapy-Induced Nausea and Vomiting (CINV)
Chemotherapy agents can induce the release of serotonin (5-HT) from enterochromaffin cells in the gastrointestinal tract.[2][7][10][11] This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the nucleus of the solitary tract (NTS) in the brainstem, a key component of the vomiting center.[2][7][12] Additionally, substance P, acting on neurokinin-1 (NK-1) receptors in the brain, plays a crucial role in both acute and delayed CINV.[2][7][12]
Drug-Induced Liver Injury (DILI)
Drug-induced liver injury can be mediated by the activation of stress-activated protein kinases, such as c-Jun N-terminal kinase (JNK).[13][14][15][16][17] Toxic metabolites of a drug can lead to the production of reactive oxygen species (ROS), which in turn activate the JNK signaling cascade.[16] Sustained JNK activation leads to its translocation to the mitochondria, where it can induce the mitochondrial permeability transition (MPT), resulting in hepatocyte apoptosis or necrosis.[13][14]
Drug-Induced Kidney Injury
Transforming growth factor-beta (TGF-β) is a key mediator of renal fibrosis, a common pathway in chronic kidney disease that can be initiated by drug-induced injury.[6][18][19][20][21] Upon injury, TGF-β is activated and binds to its receptors on renal cells. This triggers the canonical Smad signaling pathway, leading to the phosphorylation of Smad2 and Smad3. The activated Smad complex then translocates to the nucleus and promotes the transcription of pro-fibrotic genes, resulting in the excessive deposition of extracellular matrix and progressive renal damage.
References
- 1. Neothramycin - Wikipedia [en.wikipedia.org]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Development rat models of nephrotoxic: A pre-clinical test model to discover nephroprotective agents | Pharmacy Education [pharmacyeducation.fip.org]
- 4. Nephrotoxicity in cancer treatment: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Management of hepatotoxicity of chemotherapy and targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β Inhibitors for Therapeutic Management of Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 9. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 10. gpnotebook.com [gpnotebook.com]
- 11. Serotonin Levels and Chemotherapy-Induced Nausea and Vomiting in Cancer Patients: A Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current Pharmacotherapy for Chemotherapy-Induced Nausea and Vomiting in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. TGF-β signaling in the kidney: profibrotic and protective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Frontiers | Diverse Role of TGF-β in Kidney Disease [frontiersin.org]
- 21. Targeting TGF-β Signaling in Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Neothramycin A in Cancer Cells
Welcome to the technical support center for researchers utilizing Neothramycin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments, with a focus on overcoming acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is an antitumor antibiotic belonging to the pyrrolo(1,4)benzodiazepine group.[1] Its primary mechanism of action is the inhibition of DNA-dependent RNA and DNA polymerases.[1] This is achieved through its ability to bind directly to the minor groove of duplex DNA, specifically interacting with the NH2 group of guanine residues.[1][2] This binding is covalent and occurs slowly over several hours.[2] The formation of this DNA adduct obstructs the progression of polymerases along the DNA strand, ultimately leading to the inhibition of DNA replication and transcription, and subsequent cell death.
Q2: My cancer cell line, which was previously sensitive to this compound, now shows a significantly higher IC50 value. What are the potential mechanisms of resistance?
A2: Acquired resistance to DNA-damaging agents like this compound in cancer cells is a multifaceted issue.[3] Based on established mechanisms of anticancer drug resistance, the primary culprits to investigate are:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy.[4][5]
-
Enhanced DNA Repair Capacity: Cancer cells can upregulate DNA repair pathways to counteract the damage induced by this compound.[6][7] Key pathways to consider are Nucleotide Excision Repair (NER) and Homologous Recombination (HR), which are responsible for repairing DNA adducts and double-strand breaks, respectively.[8]
-
Epigenetic Alterations: Changes in DNA methylation or histone modifications can alter the expression of genes involved in drug transport, DNA repair, or apoptosis, leading to a resistant phenotype.[9] These changes can be dynamic and contribute to the adaptive response of cancer cells to therapeutic stress.[9]
Q3: Are there known synergistic drug combinations with this compound to overcome resistance?
A3: While specific synergistic combinations for this compound are not extensively documented in recent literature, a rational approach to overcoming resistance involves co-administration with inhibitors of the identified resistance mechanism. For instance:
-
If resistance is due to increased efflux, co-treatment with a known ABC transporter inhibitor (e.g., Verapamil for P-gp) may restore sensitivity.
-
If enhanced DNA repair is the cause, inhibitors of key repair proteins (e.g., PARP inhibitors for HR-proficient cells) could be a viable strategy.[10]
It is crucial to experimentally validate the efficacy and toxicity of any potential drug combination in your specific cancer model.
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in a previously sensitive cell line.
This guide provides a systematic workflow to identify the potential cause of acquired resistance.
Step 1: Confirm the Resistance Phenotype
-
Action: Perform a dose-response curve with this compound on both the suspected resistant cell line and the parental (sensitive) cell line.
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value for the resistant line compared to the parental line.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental MCF-7 | 50 | 1 |
| Resistant MCF-7 | 850 | 17 |
Step 2: Investigate the Role of ABC Transporters
-
Action: Assess the activity of major ABC transporters. A common method is the Rhodamine 123 efflux assay for P-gp activity.
-
Expected Outcome: Resistant cells will show lower intracellular accumulation of Rhodamine 123, which can be reversed by a specific inhibitor like Verapamil.
Table 2: Hypothetical Rhodamine 123 Efflux Assay Results
| Cell Line | Treatment | Mean Fluorescence Intensity |
| Parental MCF-7 | None | 2500 |
| Resistant MCF-7 | None | 800 |
| Resistant MCF-7 | + Verapamil (50 µM) | 2300 |
Step 3: Evaluate DNA Repair Pathway Upregulation
-
Action: Measure the expression levels of key DNA repair proteins (e.g., ERCC1 for NER, RAD51 for HR) via qPCR or Western blot.
-
Expected Outcome: Increased mRNA and/or protein levels of specific DNA repair components in the resistant cell line.
Table 3: Hypothetical Relative Gene Expression of DNA Repair Genes
| Gene | Cell Line | Relative mRNA Expression (Fold Change vs. Parental) |
| ERCC1 | Resistant MCF-7 | 4.5 |
| RAD51 | Resistant MCF-7 | 1.2 |
Step 4: Assess Global Epigenetic Changes
-
Action: Perform a global DNA methylation assay to determine if there are significant changes in the methylation landscape of the resistant cells.
-
Expected Outcome: A significant increase or decrease in global 5-methylcytosine (5-mC) levels in resistant cells compared to parental cells.
Table 4: Hypothetical Global DNA Methylation Analysis
| Cell Line | Global 5-mC Percentage |
| Parental MCF-7 | 4.2% |
| Resistant MCF-7 | 7.8% |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
-
Cell Preparation: Harvest cells and resuspend them in phenol red-free medium at a concentration of 1x10^6 cells/mL.
-
Inhibitor Pre-incubation: For the inhibitor group, pre-incubate the cells with a P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL to all cell suspensions and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Efflux Period: Resuspend the cells in fresh, warm medium (with or without the inhibitor) and incubate for 1-2 hours at 37°C to allow for efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers specific for the target genes (e.g., ERCC1, RAD51) and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR on a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the resistant cells to the parental cells.
Visualizations
Caption: this compound action and potential resistance pathways.
Caption: Workflow for troubleshooting this compound resistance.
Caption: Logical relationships in this compound resistance.
References
- 1. Neothramycin - Wikipedia [en.wikipedia.org]
- 2. MECHANISM OF ACTION OF NEOTHRAMYCIN [jstage.jst.go.jp]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. DNA repair and the contribution to chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic modifications: Key players in cancer heterogeneity and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA repair pathways to overcome cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Total Synthesis of Neothramycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Neothramycin A. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the major challenges in the total synthesis of this compound?
The total synthesis of this compound, a member of the pyrrolo[1][2]benzodiazepine (PBD) class of antibiotics, presents several key challenges:
-
Construction of the Pyrrolo[1]benzodiazepine Core: The formation of the tricyclic PBD core is a significant hurdle. A common strategy involves the palladium-catalyzed carbonylation of an o-halogenoaniline derivative with a proline derivative to form the seven-membered diazepine ring.[3]
-
Stereocontrol: The synthesis requires precise control of the stereochemistry at the C11a position, which is crucial for the biological activity of the molecule.
-
Instability of the Carbinolamine Moiety: this compound possesses a carbinolamine functional group at the C11 position, which exists in equilibrium with an imine form. This moiety is sensitive to both acidic and basic conditions, leading to potential degradation and making purification challenging.
-
Separation of Stereoisomers: this compound and B are stereoisomers at the C11 position and are readily interconvertible in aqueous solution.[4] Their separation is often difficult due to this instability.
-
Protecting Group Strategy: The synthesis involves multiple functional groups that require a robust and orthogonal protecting group strategy to avoid unwanted side reactions.
Q2: Why is the palladium-catalyzed carbonylation step often problematic?
The palladium-catalyzed carbonylation to form the seven-membered ring of the PBD core can be challenging for several reasons:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to impurities and reaction conditions, leading to deactivation and incomplete conversion. The presence of coordinating functional groups on the substrates can also interfere with the catalytic cycle.
-
Substrate Reactivity: The reactivity of the o-bromoaniline derivative can be influenced by the nature and position of its substituents. Electron-donating or -withdrawing groups can affect the oxidative addition step in the catalytic cycle.
-
CO Pressure and Temperature: The reaction is sensitive to carbon monoxide pressure and temperature. Optimizing these parameters is crucial for achieving good yields and minimizing side reactions.
-
Ligand Choice: The choice of phosphine ligand for the palladium catalyst can significantly impact the efficiency of the carbonylation reaction.
Q3: How can I improve the yield of the palladium-catalyzed carbonylation step?
-
Catalyst and Ligand Screening: If the standard Pd(PPh₃)₄ catalyst gives low yields, consider screening other palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and phosphine ligands (e.g., dppf, Xantphos) to find a more efficient catalytic system.
-
Reaction Conditions Optimization: Systematically vary the temperature, CO pressure, and reaction time to find the optimal conditions for your specific substrate.
-
Base Selection: The choice of base can influence the reaction rate and yield. Tertiary amines like triethylamine or tributylamine are commonly used.
-
Solvent Purity: Ensure that the solvent (e.g., toluene) is anhydrous and deoxygenated, as water and oxygen can deactivate the palladium catalyst.
Troubleshooting Guides
Problem 1: Low Yield in the Palladium-Catalyzed Carbonylation
| Symptom | Possible Cause | Suggested Solution |
| Incomplete consumption of starting material | Inactive or deactivated catalyst | - Use a fresh batch of palladium catalyst and phosphine ligand.- Ensure all reagents and solvents are anhydrous and deoxygenated.- Consider using a glovebox or Schlenk techniques to exclude air and moisture. |
| Formation of multiple side products | Sub-optimal reaction conditions or side reactions | - Re-optimize the reaction temperature and CO pressure.- Screen different solvents and bases.- Analyze the side products by LC-MS or NMR to understand the undesired reaction pathways. |
| No reaction | Incorrect setup or catalyst poisoning | - Verify the integrity of the CO supply and the reaction pressure.- Purify the starting materials to remove any potential catalyst poisons (e.g., sulfur-containing impurities). |
Problem 2: Instability of the Final Product During Purification
| Symptom | Possible Cause | Suggested Solution |
| Degradation of this compound/B on silica gel column | Acidic nature of silica gel promoting decomposition of the carbinolamine | - Avoid silica gel chromatography for the final purification step if possible.- If silica gel must be used, neutralize it by pre-treating with a solution of triethylamine in the eluent.- Consider using alternative purification methods such as preparative HPLC with a neutral mobile phase or crystallization. |
| Interconversion of this compound and B during purification | Equilibrium between the two stereoisomers in solution | - Perform purification at low temperatures to slow down the rate of interconversion.- Use non-protic solvents for chromatography where possible.- If using HPLC, optimize the mobile phase to achieve baseline separation of the two isomers and collect the fractions quickly. |
Experimental Protocols
Key Synthetic Step: Palladium-Catalyzed Carbonylation to form the Pyrrolobenzodiazepine Core (based on Mori et al., 1986) [4]
-
Reaction: The insertion of carbon monoxide into the N-protected o-bromoaniline derivative.
-
Reagents:
-
N,O-dimethoxymethylated secondary amine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (10 mol%)
-
Tributylamine (Bu₃N) (2.2 equiv)
-
Carbon monoxide (CO) (10 atm)
-
-
Solvent: Toluene
-
Procedure:
-
To a solution of the N,O-dimethoxymethylated secondary amine in toluene are added Pd(PPh₃)₄ and Bu₃N.
-
The reaction vessel is placed in an autoclave, which is then charged with carbon monoxide to a pressure of 10 atm.
-
The reaction mixture is heated at 110 °C for 24 hours.
-
After cooling to room temperature, the pressure is released, and the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the reduced pyrrolobenzodiazepine product.
-
| Step | Reactants | Reagents | Product | Yield |
| Carbonylation | N,O-dimethoxymethylated secondary amine | Pd(PPh₃)₄, Bu₃N, CO | Reduced pyrrolobenzodiazepine | 69% |
Visualizations
References
- 1. Synthetic studies toward the total synthesis of (+)-anthramycin total syntheses of (+)-neothramycins A and B [repository.rice.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Total synthesis of neothramycin | Scilit [scilit.com]
- 4. Total synthesis of neothramycin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Neothramycin A experimental artifacts and how to avoid them
Welcome to the technical support center for Neothramycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Neothramycin is an antibiotic belonging to the pyrrolo(1,4)benzodiazepine (PBD) group, which exhibits anticancer activity. It exists as a mixture of two stereoisomers, this compound and B, which are interchangeable in aqueous solutions.[1] The primary mechanism of action of Neothramycin is the inhibition of DNA-dependent RNA and DNA polymerases.[1] This inhibition is a result of its ability to bind directly to the minor groove of duplex DNA, specifically at the NH₂ group of guanine residues.[1]
Q2: What are the key differences between this compound and B?
This compound and B are stereoisomers that readily interconvert in aqueous solutions. For most experimental purposes, the commercially available Neothramycin is a mixture of both A and B forms in approximately equal amounts.[1] It is crucial to be aware of this equilibrium when designing experiments and interpreting data, as the two forms may have subtle differences in their biological activity or binding kinetics.
Q3: What are the known biological activities of Neothramycin?
Neothramycin has demonstrated a range of biological activities, including:
-
Anticancer Activity: It shows activity against various cancer models, including Yoshida sarcoma in rats, and leukemia P388, sarcoma 180, Ehrlich Ascites carcinoma, and Walker carcinosarcoma-256 in mice.[1]
-
Antiprotozoal Activity: It has shown moderate activity against malaria with an IC₅₀ value of approximately 1 µg/mL.[1]
-
Cytotoxicity: Neothramycin exhibits high cytotoxicity towards cell lines such as MRC-5, with a reported IC₅₀ of 390 ng/mL.[1]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Inconsistent or Lower-Than-Expected Cytotoxicity
Problem: You are observing variable or lower-than-expected IC₅₀ values in your cytotoxicity assays.
| Potential Cause | Troubleshooting Steps |
| Neothramycin Degradation | Neothramycin is unstable in aqueous solutions. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and make final dilutions in media immediately before use. Protect solutions from light and elevated temperatures. |
| Stereoisomer Interconversion | The equilibrium between this compound and B in aqueous solution can affect activity. Ensure consistent incubation times to allow the equilibrium to be reached in all experiments. |
| Solubility Issues | Neothramycin has limited solubility in aqueous media. Visually inspect your working solutions for any precipitation. If precipitation is observed, consider using a different solvent for the stock solution or adjusting the final concentration. |
| Slow DNA Binding Kinetics | The binding of Neothramycin to DNA is a relatively slow process.[1] Ensure that your incubation times are sufficient for the drug to exert its effect. For short-term assays, you may underestimate its potency. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to Neothramycin. Refer to the provided IC₅₀ table for comparison with your results. |
Diagram: Troubleshooting Inconsistent Cytotoxicity
A troubleshooting workflow for inconsistent cytotoxicity results.
Artifacts in DNA Binding Assays
Problem: You are observing unexpected results in your DNA binding assays (e.g., DNA footprinting, gel shifts, fluorescence).
| Potential Cause | Troubleshooting Steps |
| Slow Binding Kinetics | The reaction between Neothramycin and DNA can take several hours to reach saturation. Ensure your incubation times are sufficient. For kinetic studies, take time points over an extended period. |
| Non-specific Binding | While Neothramycin shows a preference for guanine in the minor groove, some non-specific interactions may occur at high concentrations. Titrate the Neothramycin concentration to find the optimal range for specific binding. |
| Changes in UV-Vis Spectrum | The UV-Vis absorption spectrum of Neothramycin shifts upon binding to DNA.[1] This can be used to monitor binding but can also interfere with assays that rely on absorbance readings at specific wavelengths. Measure the full spectrum to account for these shifts. |
| Fluorescence Quenching/Enhancement | The fluorescence of Neothramycin can be altered upon DNA binding. This can be an artifact if not properly controlled for in fluorescence-based assays. Run controls with Neothramycin alone and with non-target DNA to assess background fluorescence changes. |
| Competition from Other Minor Groove Binders | If your experimental system contains other molecules that bind to the DNA minor groove, they may compete with Neothramycin and lead to an underestimation of its binding. |
Diagram: this compound Signaling Pathway
The signaling pathway of this compound leading to cytotoxicity.
Off-Target Effects and Cellular Artifacts
Problem: You are observing cellular effects that cannot be solely explained by DNA binding and replication/transcription inhibition.
| Potential Cause | Troubleshooting Steps |
| Interaction with Other Cellular Components | While DNA is the primary target, high concentrations of Neothramycin may lead to interactions with other cellular macromolecules. Use the lowest effective concentration possible to minimize off-target effects. |
| Modulation of Immune Signaling | Neothramycin has been shown to enhance the release of interleukin-2 (IL-2) in vitro.[2] This could be an off-target effect to consider in immunological studies. |
| Cellular Uptake and Efflux | The net intracellular concentration of Neothramycin can be influenced by cellular uptake and efflux pumps.[3][4] Variations in the expression of these transporters across different cell lines can lead to different sensitivities and potential artifacts. |
| Effects on Chromatin Structure | DNA binding agents can alter chromatin structure, which may lead to artifacts in assays like ChIP-seq.[5] Ensure proper controls are in place, such as using a non-binding analog or performing rigorous normalization. |
Data and Protocols
Cytotoxicity of Neothramycin
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for Neothramycin in different cell lines. Use this data as a reference for your own experiments.
| Cell Line | IC₅₀ | Reference |
| MRC-5 (human lung fibroblast) | 390 ng/mL | [1] |
| Malaria (in vitro) | ~1 µg/mL | [1] |
Experimental Protocols
This protocol is adapted for assessing the sequence-specific binding of Neothramycin to a DNA fragment.
Materials:
-
Radiolabeled DNA probe (end-labeled)
-
This compound solution of known concentration
-
DNase I
-
DNase I footprinting buffer (e.g., 10mM Tris-HCl pH 7.6, 4mM MgCl₂, 1mM CaCl₂, 150mM KCl, 2mM DTT, 100 µg/ml BSA)
-
Stop solution (e.g., 6.5 ml ethanol, 50 µl 1mg/ml tRNA, 0.5 ml saturated ammonium acetate)
-
Denaturing polyacrylamide gel
Procedure:
-
Binding Reaction: Mix the radiolabeled DNA probe with varying concentrations of this compound in DNase footprinting buffer. Incubate at room temperature for an extended period (e.g., overnight) to allow for the slow binding kinetics of Neothramycin.[6]
-
DNase I Digestion: Add a freshly diluted solution of DNase I to the binding reactions. The concentration of DNase I should be optimized to achieve an average of one cut per DNA molecule. Incubate for a short, precise time (e.g., 2 minutes) at room temperature.[7]
-
Stop Reaction: Terminate the digestion by adding cold stop solution.
-
Precipitation and Washing: Precipitate the DNA at -70°C, wash the pellet with 70% ethanol, and air dry.[7]
-
Gel Electrophoresis: Resuspend the pellets in loading buffer, denature by heating, and run on a denaturing polyacrylamide sequencing gel.
-
Analysis: Visualize the gel by autoradiography. The regions where Neothramycin is bound to the DNA will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of bands).
Diagram: Experimental Workflow for DNase I Footprinting
A simplified workflow for a DNase I footprinting experiment.
This protocol provides a general workflow for the quantification of PBD-DNA adducts, which can be adapted for Neothramycin.
Materials:
-
DNA sample treated with this compound
-
Nuclease P1
-
UPLC-MS/MS system
-
Internal standard (e.g., [¹⁵N₅]-dAMP)
Procedure:
-
DNA Isolation: Isolate DNA from cells or tissues treated with this compound using a standard DNA isolation kit.
-
DNA Quantification: Accurately quantify the isolated DNA using a sensitive method, such as a UPLC-MS/MS-based method that measures a specific deoxyribonucleotide (e.g., dAMP) after enzymatic digestion.[8]
-
Enzymatic Digestion: Digest the DNA to single deoxyribonucleotides using nuclease P1. This step is crucial for releasing the Neothramycin-guanine adduct.[8]
-
Sample Preparation for LC-MS/MS: Heat the digested sample to release the PBD-dimer from any remaining fragments. Dilute the sample and add an internal standard for accurate quantification.[8]
-
UPLC-MS/MS Analysis: Analyze the sample using a validated UPLC-MS/MS method to separate and quantify the Neothramycin-DNA adduct and the selected deoxyribonucleotide for normalization.
-
Data Analysis: Calculate the amount of Neothramycin adduct per unit of DNA.
References
- 1. Neothramycin - Wikipedia [en.wikipedia.org]
- 2. Effect of anticancer agents neothramycin, aclacinomycin, FK-565 and FK-156 on the release of interleukin-2 and interleukin-1 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Uptake and Efflux of Azithromycin, Erythromycin, Clarithromycin, Telithromycin, and Cethromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efflux-Mediated Drug Resistance in Bacteria: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin structure can introduce systematic biases in genome-wide analyses of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 8. Quantitation of DNA by nuclease P1 digestion and UPLC-MS/MS to assess binding efficiency of pyrrolobenzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Neothramycin A vs. Doxorubicin Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent antitumor antibiotics: Neothramycin A and Doxorubicin. By presenting supporting experimental data, detailed methodologies, and visual representations of their molecular interactions, this document aims to be a valuable resource for researchers in oncology and drug development.
At a Glance: Key Mechanistic Differences
| Feature | This compound | Doxorubicin |
| Primary DNA Interaction | Covalent adduct formation in the minor groove | Intercalation between base pairs |
| Enzyme Inhibition | Primarily inhibits DNA and RNA polymerases | Primarily inhibits Topoisomerase II |
| Reactive Oxygen Species (ROS) Generation | Not a primary mechanism | Significant contributor to cytotoxicity and cardiotoxicity |
| Binding Specificity | Guanine residues in the minor groove | G-C rich sequences |
Introduction
This compound, a member of the pyrrolo(1,4)benzodiazepine (PBD) class of antibiotics, and Doxorubicin, an anthracycline antibiotic, are both natural products derived from Streptomyces species with demonstrated anticancer properties. Despite their common origin and therapeutic application, their mechanisms of action at the molecular level are fundamentally different. This guide will dissect these differences, providing a comprehensive overview of their interactions with DNA, their effects on key cellular enzymes, and their propensity to induce oxidative stress.
Cytotoxicity
Both this compound and Doxorubicin exhibit potent cytotoxic effects against a range of cancer cell lines. However, their relative potencies can vary depending on the cell type.
| Cell Line | This compound IC50 | Doxorubicin IC50 | Reference |
| MRC-5 (human fetal lung fibroblast) | 390 ng/mL | Not Reported | |
| HCT116 (human colon carcinoma) | Not Reported | 24.30 µg/mL | |
| PC3 (human prostate cancer) | Not Reported | 2.64 µg/mL | |
| Hep-G2 (human hepatocellular carcinoma) | Not Reported | 14.72 µg/mL | |
| A549 (human lung carcinoma) | Not Reported | 1.50 µM | |
| HeLa (human cervical cancer) | Not Reported | 1.00 µM | |
| LNCaP (human prostate cancer) | Not Reported | 0.25 µM |
Note: Direct comparative IC50 data for this compound and Doxorubicin across a panel of cancer cell lines is limited in the public domain. The provided data is from separate studies and should be interpreted with caution.
Mechanism of Action: A Detailed Comparison
Interaction with DNA
The initial and most critical step in the mechanism of action for both drugs is their interaction with cellular DNA. However, the nature of this interaction is a key point of divergence.
This compound belongs to a class of DNA alkylating agents. It binds covalently to the N2 position of guanine bases within the minor groove of the DNA double helix. This covalent bond formation, or adduct, physically obstructs the DNA strand, thereby inhibiting the progression of DNA and RNA polymerases. This inhibition of nucleic acid synthesis is the primary mechanism of its cytotoxic action.
In contrast, Doxorubicin interacts with DNA primarily through intercalation. The planar anthracycline ring of the Doxorubicin molecule inserts itself between adjacent base pairs of the DNA double helix. This intercalation distorts the DNA structure, leading to a local unwinding of the helix and an increase in its length. This structural alteration interferes with DNA replication and transcription.
Quantitative Comparison of DNA Binding Affinity:
| Compound | Binding Constant (Kb) | Method | Reference |
| This compound | Not explicitly found | - | - |
| Doxorubicin | 0.13 - 0.16 x 10^6 M^-1 | Optical Method (Scatchard Plot) |
Inhibition of Topoisomerase II
Topoisomerase II is a critical enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA.
The primary targets of this compound are DNA and RNA polymerases. While some DNA minor groove binders can indirectly affect topoisomerase activity, there is limited direct evidence to suggest that this compound is a potent inhibitor of Topoisomerase II. Its mechanism is more directly linked to the physical blockage of polymerases by the DNA adduct.
Doxorubicin is a well-established Topoisomerase II poison. It does not inhibit the enzyme directly but rather stabilizes the "cleavable complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cut. By trapping this complex, Doxorubicin prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.
Quantitative Comparison of Topoisomerase II Inhibition:
| Compound | Topoisomerase II Inhibition (IC50) | Assay | Reference |
| This compound | Not Found | - | - |
| Doxorubicin | ~60 µM (for dexrazoxane, a known Topo II inhibitor) | Decatenation Assay |
Note: A direct IC50 value for Doxorubicin's inhibition of Topoisomerase II catalytic activity is not the standard measure of its effect. Instead, its potency is often described by its ability to induce Topoisomerase II-mediated DNA cleavage.
Generation of Reactive Oxygen Species (ROS)
Reactive oxygen species are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids.
The generation of ROS is not considered a primary mechanism of action for this compound and other PBDs. Their cytotoxicity is predominantly attributed to their DNA alkylating ability.
A significant component of Doxorubicin's mechanism of action, and a major contributor to its cardiotoxic side effects, is the generation of ROS. The quinone moiety of the Doxorubicin molecule can undergo redox cycling, a process that generates superoxide radicals. These radicals can then be converted to other ROS, such as hydrogen peroxide and hydroxyl radicals, which cause widespread cellular damage.
Experimental Protocols
This section provides an overview of the methodologies used to investigate the mechanisms of action of this compound and Doxorubicin.
Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Outline:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (this compound or Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance of the colored solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
DNA Binding Assays
Principle: The interaction of a drug with DNA can cause changes in the drug's UV-visible absorption spectrum. These changes (hypochromism and bathochromic shift) can be monitored to determine the binding affinity.
Protocol Outline:
-
Prepare solutions of the drug (this compound or Doxorubicin) and DNA of known concentrations.
-
Titrate a fixed concentration of the drug with increasing concentrations of DNA.
-
Record the UV-visible spectrum after each addition of DNA.
-
Analyze the changes in absorbance to calculate the binding constant (Kb) using methods such as the Scatchard plot.
Topoisomerase II Inhibition Assay (Decatenation Assay)
Principle: This assay measures the ability of a compound to inhibit the decatenating activity of Topoisomerase II. Kinetoplast DNA (kDNA), a network of interlocked DNA circles, is used as a substrate. Active Topoisomerase II can separate these circles, which can then be visualized by agarose gel electrophoresis.
Protocol Outline:
-
Incubate kDNA with Topoisomerase II in the presence and absence of the test compound (Doxorubicin).
-
The reaction is stopped, and the DNA is separated by agarose gel electrophoresis.
-
In the absence of an inhibitor, Topoisomerase II will decatenate the kDNA, resulting in fast-migrating circular DNA.
-
In the presence of a Topoisomerase II poison like Doxorubicin, the enzyme is trapped on the DNA, leading to the formation of linear DNA (from cleaved circles) or the persistence of the kDNA network.
Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)
Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS. DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol Outline:
-
Load cells with DCFDA by incubating them in a solution containing the probe.
-
Wash the cells to remove excess probe.
-
Treat the cells with the test compound (Doxorubicin).
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Summary and Conclusion
This compound and Doxorubicin, while both effective anticancer agents, operate through distinct and fundamentally different mechanisms. This compound's cytotoxicity is derived from its ability to form covalent adducts with DNA, leading to the inhibition of DNA and RNA polymerases. In contrast, Doxorubicin's multifaceted mechanism involves DNA intercalation, the poisoning of Topoisomerase II, and the generation of damaging reactive oxygen species.
This comparative guide highlights the importance of understanding the specific molecular interactions of anticancer drugs. Such knowledge is crucial for the rational design of new therapeutic agents with improved efficacy and reduced side effects, and for the development of personalized cancer therapies. Further research, particularly direct comparative studies under identical experimental conditions, is needed to more precisely delineate the relative contributions of each mechanism to the overall therapeutic and toxic profiles of these two important classes of anticancer compounds.
A Comparative Guide to the Antitumor Activity of Neothramycin A and Anthramycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neothramycin A and anthramycin are members of the pyrrolobenzodiazepine (PBD) class of antitumor antibiotics. Both compounds exert their cytotoxic effects by binding to the minor groove of DNA and forming a covalent adduct with guanine bases, ultimately inhibiting DNA replication and transcription.[1] Despite their similar mechanisms of action, there are notable differences in their biological activity, toxicity profiles, and developmental history. This guide provides an objective comparison of this compound and anthramycin, supported by available experimental data, to aid researchers in the field of oncology drug development.
Quantitative Comparison of Biological Activity
Direct side-by-side comparisons of the cytotoxic and DNA-binding activities of this compound and anthramycin are limited in publicly available literature. However, data from various studies can be compiled to provide a comparative overview.
Cytotoxicity
| Compound | Cell Line | IC50 Value | Reference |
| Neothramycin | MRC-5 | 390 ng/mL | [3] |
| Anthramycin Analogs | MCF-7 | 1.14 - 1.31 µg/mL | [4] |
Note: The IC50 values presented are from different studies and against different cell lines, and therefore should be interpreted with caution as a direct comparison of potency.
In Vivo Antitumor Activity
Neothramycin has demonstrated significant antitumor activity in various murine models.
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Walker carcinosarcoma-256 | 2 mg/kg daily (intraperitoneal) | 96% | [5] |
| Lymphocytic leukemia P388 | - | Active | [5] |
| Ascites sarcoma-180 | - | Active | [5] |
| Hepatoma AH130 | - | Active | [5] |
| Mouse mammary adenocarcinoma (CCMT) | - | Active | [5] |
Anthramycin has also been shown to be effective against sarcomas, lymphomas, and gastrointestinal neoplasms.[2] However, its development was halted due to severe side effects, including cardiotoxicity and tissue necrosis.[1][2]
DNA Binding Affinity
A comparative study using a restriction endonuclease digestion assay (RED100) has provided a relative measure of the DNA-binding affinity of Neothramycin and anthramycin.
| Compound | Relative DNA-Binding Affinity (RED100 Value) |
| Anthramycin | Higher Affinity |
| Neothramycin | Lower Affinity |
Note: A higher RED100 value in this assay corresponds to a lower DNA-binding affinity. The study indicated that anthramycin has a stronger interaction with DNA compared to neothramycin.
Mechanism of Action: A Comparative Overview
Both this compound and anthramycin share a common mechanism of action involving covalent binding to DNA, which triggers downstream cellular events leading to cell death.
References
Validating the Anticancer Activity of Neothramycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticancer activity of Neothramycin A against established chemotherapeutic agents. Experimental data is presented to facilitate a comprehensive evaluation of its potential as a therapeutic candidate.
Comparative Anticancer Activity
The in vitro cytotoxicity of this compound and selected comparator drugs was evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Topotecan IC50 (µM) | Sorafenib IC50 (µM) |
| P388 | Lymphocytic Leukemia | Data not available | ~0.1 - 0.5 | 0.045[1] | Not Applicable |
| Sarcoma 180 (ascites) | Sarcoma | Data not available | Data not available | Data not available | Not Applicable |
| AH130 | Hepatoma | Data not available | Data not available | Data not available | ~5-10 |
| HepG2 | Hepatocellular Carcinoma | Data not available | ~0.1 - 1.0 | Data not available | 4.5 - 7.1[2] |
| Huh7 | Hepatocellular Carcinoma | Data not available | ~1.0 - 5.0 | Data not available | 7.1 - 11.03[2] |
Note: Specific IC50 values for this compound against these cell lines were not available in the public domain at the time of this guide's compilation. The activity of this compound has been demonstrated in vivo against these tumor models[3]. Doxorubicin and Topotecan are included as comparators for leukemia and sarcoma, while Sorafenib is a standard-of-care for hepatocellular carcinoma.
In Vivo Efficacy
This compound has demonstrated significant in vivo antitumor activity. In a study using the Walker 256 carcinosarcoma model in Wistar rats, intraperitoneal administration of this compound at a daily dose of 2 mg/kg resulted in a tumor growth inhibition ratio of 96%[3].
Mechanism of Action
This compound exerts its anticancer effects through a distinct mechanism of action compared to other agents.
This compound: Belongs to the anthramycin group of antibiotics and acts as a DNA minor groove binding agent. It forms a covalent adduct with guanine bases in the minor groove of duplex DNA. This interaction is thought to inhibit the activity of DNA-dependent DNA and RNA polymerases, thereby halting DNA replication and transcription, ultimately leading to cell death.
Comparator Drugs:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, an enzyme critical for resolving DNA tangles during replication and transcription. This leads to the accumulation of double-strand DNA breaks and activation of apoptotic pathways.
-
Topotecan: A semi-synthetic analog of camptothecin that specifically inhibits topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, it prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and cell death[4].
-
Sorafenib: A multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the Raf/MEK/ERK pathway and receptor tyrosine kinases such as VEGFR and PDGFR[5][6][7].
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by this compound and the comparator drugs.
Experimental Protocols
This section details the methodologies for key experiments used to validate anticancer activity.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound, Doxorubicin) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Plot the absorbance values against the drug concentrations and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
In Vivo Tumor Growth Inhibition (Walker 256 Carcinosarcoma Model)
This protocol describes a common method for evaluating the in vivo efficacy of an anticancer agent.
Protocol:
-
Animal Model: Use female Wistar rats.
-
Tumor Inoculation: Subcutaneously inoculate a suspension of Walker 256 carcinosarcoma cells into the flank of each rat[8][9][10][11].
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors are established, randomize the animals into control and treatment groups. Administer the test compound (e.g., this compound) and a vehicle control intraperitoneally at a specified dose and schedule (e.g., daily for a set number of days)[3].
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor volume for each animal at each time point. The tumor growth inhibition (TGI) can be calculated using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
DNA Polymerase Activity Assay (Fluorometric)
This assay measures the activity of DNA polymerase by detecting the incorporation of nucleotides into a DNA template.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing a DNA template/primer, dNTPs, the DNA polymerase enzyme, and the test compound (inhibitor) at various concentrations[12][13]. A fluorescent DNA-binding dye (e.g., PicoGreen) is included in the reaction.
-
Initiation: Initiate the reaction by adding the DNA polymerase.
-
Incubation: Incubate the reaction at the optimal temperature for the polymerase.
-
Fluorescence Measurement: As the polymerase synthesizes new DNA, the amount of double-stranded DNA increases, leading to an increase in fluorescence from the intercalating dye. Monitor the fluorescence signal in real-time or at specific time points using a fluorescence plate reader[14].
-
Data Analysis: Plot the rate of fluorescence increase against the inhibitor concentration to determine the inhibitory effect of the compound on DNA polymerase activity.
Conclusion
This compound demonstrates potent in vivo anticancer activity, particularly against the Walker 256 carcinosarcoma. Its unique mechanism of action as a DNA minor groove binder and polymerase inhibitor distinguishes it from many standard chemotherapeutic agents. Further investigation, including the determination of its in vitro potency (IC50 values) across a broader range of cancer cell lines, is warranted to fully elucidate its therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation of this compound and other novel anticancer compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Antitumor effect of a new antibiotic, neothramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotin-11-ctp.com [biotin-11-ctp.com]
- 5. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of immunisation with cancer procoagulant on the growth of Walker 256 carcinosarcoma cells in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Antitumor activity of CPT-11 against rat Walker 256 carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sciencegate.app [sciencegate.app]
- 11. Influence of the Walker 256 carcinosarcoma on muscle, tumor, and whole-body protein synthesis and growth rate in the cancer-bearing rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA Polymerase Activity Assay Using Near-infrared Fluorescent Labeled DNA Visualized by Acrylamide Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. A quantitative fluorescence‐based steady‐state assay of DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Neothramycin A and Other Pyrrolobenzodiazepines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Neothramycin A with other notable members of the pyrrolobenzodiazepine (PBD) family. The information presented is supported by experimental data to assist in research and development decisions.
Introduction to Pyrrolobenzodiazepines
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-binding agents that have garnered significant interest as anticancer agents.[1] Originally discovered in Streptomyces species, these compounds exert their cytotoxic effects by covalently binding to the C2-amino group of guanine bases within the minor groove of DNA.[2] This interaction interferes with DNA processing, leading to cell cycle arrest and apoptosis.[3] The PBD family includes monomers such as anthramycin, sibiromycin, and tomaymycin, as well as synthetically developed PBD dimers, which can induce highly cytotoxic DNA interstrand cross-links.[1][3]
Neothramycin is a PBD antibiotic that exists as an aqueous equilibrium of two stereoisomers, this compound and B.[4] It has demonstrated antitumor activity but is generally considered to be less potent and less toxic than other members of its class.[4] This guide will compare the performance of this compound with other PBDs, focusing on cytotoxicity and DNA binding affinity.
Mechanism of Action: DNA Minor Groove Adduct Formation
The fundamental mechanism of action for all PBDs is their ability to form a covalent adduct with guanine in the DNA minor groove. This process is initiated by the electrophilic C11 position of the PBD molecule, which forms an aminal bond with the nucleophilic N2 of a guanine base.[1] This adduct distorts the DNA helix and disrupts the processes of replication and transcription.
PBD monomers, such as this compound, bind to a single guanine base. In contrast, PBD dimers are comprised of two PBD units linked together, allowing them to bind to two separate guanine bases. This can result in either intrastrand or highly cytotoxic interstrand cross-links, which are particularly difficult for cellular DNA repair mechanisms to resolve.[1]
Comparative Performance Data
The in vitro cytotoxicity of PBDs is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data compiled from multiple sources indicates that PBD dimers, such as SJG-136, are significantly more potent, often by several orders of magnitude, than PBD monomers. Among the monomers, sibiromycin and tomaymycin generally exhibit higher cytotoxicity than Neothramycin.
| Compound | Class | Cell Line | Cancer Type | IC50 | Citation(s) |
| Neothramycin | Monomer | MRC-5 | Normal Lung Fibroblast | 390 ng/mL (~1.2 µM) | [4] |
| Sibiromycin | Monomer | L1210 | Leukemia | 0.017 nM | [2][5] |
| ADJ/PC6 | Plasmacytoma | 2.9 nM | [2][5] | ||
| CH1 | Ovarian | 0.4 nM | [2][5] | ||
| K562 | Leukemia | 1.4 nM | [2] | ||
| Tomaymycin | Monomer | L1210 | Leukemia | 3.7 nM | [6] |
| ADJ/PC6 | Plasmacytoma | 1.8 nM | [6] | ||
| CH1 | Ovarian | 0.13 nM | [6] | ||
| Anthramycin Analog (RVB-05) | Monomer | MCF-7 | Breast | 1.14 µg/mL (~3.6 µM) | [7] |
| SJG-136 (PBD Dimer) | Dimer | HCT-116 | Colon | 0.1 nM | [8] |
| HT-29 | Colon | 0.3 nM | [8] | ||
| SW620 | Colon | 0.2 nM | [8] | ||
| A2780 | Ovarian | 22.5 pM | [9] | ||
| CH1 | Ovarian | 0.12 nM | [9] | ||
| K562 | Leukemia | 4-30 nM | [10] | ||
| A549 | Lung | 1 nM | [11] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions (e.g., exposure time, assay method) between studies.
The biological activity of PBDs is intrinsically linked to their DNA binding affinity. While comprehensive comparative data on binding constants (Ka or Kd) is limited, the available information suggests a correlation between higher DNA binding affinity and increased cytotoxicity.[12] Sibiromycin is reported to have the highest DNA binding affinity among the naturally occurring PBD monomers.[12][13] The binding of Neothramycin to DNA is noted to be significantly slower compared to other PBDs like anthramycin and tomaymycin.[4]
An HPLC-based assay to evaluate the electrophilicity at the C11 position, which is crucial for covalent bond formation with guanine, showed a reactivity order of Neothramycin > Tomaymycin > Anthramycin.[14] However, this order of reactivity does not directly correlate with their cytotoxic potency, suggesting that other factors, such as the stability of the non-covalent initial complex and the conformation of the final DNA adduct, play a significant role in their biological activity.[14]
The key distinction in DNA binding lies between monomers and dimers. Monomers form a single covalent bond, whereas dimers can form two, leading to DNA interstrand cross-links. This fundamental difference is a major contributor to the vastly superior potency of PBD dimers.
Experimental Protocols
The following are representative protocols for assessing the cytotoxicity and DNA binding affinity of PBD compounds.
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PBD compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72-96 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC50 value.
This in-solution technique measures the binding of a small fluorescently labeled molecule (e.g., a DNA oligonucleotide) to a larger molecule (the PBD). When the small molecule is unbound, it rotates rapidly, and the emitted light is depolarized. Upon binding to the larger PBD, its rotation slows, and the emitted light remains more polarized.
Materials:
-
Fluorescently labeled DNA oligonucleotide containing a PBD binding site (e.g., 5'-Pu-G-Pu-3')
-
PBD compounds of interest
-
Assay buffer (e.g., Tris-HCl, NaCl, EDTA)
-
Black, non-binding surface 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation: Prepare a stock solution of the fluorescently labeled DNA probe in the assay buffer. Prepare serial dilutions of the PBD compounds.
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent DNA probe to each well.
-
Compound Addition: Add the serially diluted PBD compounds to the wells. Include wells with the probe only (for minimum polarization, Pmin) and wells with probe and a saturating concentration of a known high-affinity binder (for maximum polarization, Pmax), if available.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore. The instrument measures the fluorescence intensity parallel (I∥) and perpendicular (I⊥) to the plane of the polarized excitation light.
-
Data Analysis: The polarization (P) is calculated using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the G-factor of the instrument. Plot the change in polarization against the concentration of the PBD compound to generate a binding curve and determine the dissociation constant (Kd).
Conclusion
The experimental evidence clearly positions this compound as a less potent cytotoxic agent compared to other PBD monomers like sibiromycin and tomaymycin, and significantly less potent than PBD dimers such as SJG-136. While it shares the fundamental DNA minor groove binding mechanism with other PBDs, its slower reaction kinetics and formation of a single DNA adduct likely contribute to its reduced biological activity. The exceptional potency of PBD dimers is attributed to their ability to form DNA interstrand cross-links, a highly lethal form of DNA damage. This comparative analysis underscores the importance of structural modifications, particularly dimerization, in enhancing the therapeutic potential of the pyrrolobenzodiazepine scaffold. For drug development professionals, this suggests that while monomeric PBDs like Neothramycin may offer a wider therapeutic window due to lower toxicity, the pursuit of highly potent agents for applications like antibody-drug conjugates will likely continue to focus on PBD dimers.
References
- 1. adcreview.com [adcreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Neothramycin - Wikipedia [en.wikipedia.org]
- 5. Sibiromycin | TargetMol [targetmol.com]
- 6. Cloning and Characterization of the Biosynthetic Gene Cluster for Tomaymycin, an SJG-136 Monomeric Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of P-glycoprotein expression on in vitro cytotoxicity and in vivo antitumour activity of the novel pyrrolobenzodiazepine dimer SJG-136 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Preliminary pharmacokinetic and bioanalytical studies of SJG-136 (NSC 694501), a sequence-selective pyrrolobenzodiazepine dimer DNA-cross-linking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biosynthesis of Sibiromycin, a Potent Antitumor Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of sibiromycin, a potent antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the electrophilicity of DNA-binding pyrrolo[2,1-c][1,4]benzodiazepines by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrolobenzodiazepines and Cisplatin: A Comparative Analysis of Cross-Resistance in Ovarian Cancer Models
Pyrrolo[1][2]benzodiazepines and Cisplatin: A Comparative Analysis of Cross-Resistance in Ovarian Cancer Models
For researchers, scientists, and drug development professionals, understanding the landscape of cross-resistance among anticancer agents is paramount for devising effective therapeutic strategies. This guide provides a comparative analysis of the pyrrolo[1][2]benzodiazepine (PBD) class of DNA-interactive agents and the widely used chemotherapeutic drug, cisplatin, with a focus on their activity in cisplatin-resistant ovarian cancer cell lines.
Comparative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for SJG-136 and cisplatin in the A2780 and A2780cisR human ovarian cancer cell lines. The data demonstrates that while the A2780cisR cell line exhibits significant resistance to cisplatin, it retains a high degree of sensitivity to SJG-136, suggesting a lack of cross-resistance.
| Compound | Cell Line | IC50 (µM) | Resistance Factor (IC50 Resistant / IC50 Sensitive) |
| Cisplatin | A2780 (sensitive) | 1.0 | 13 |
| A2780cisR (resistant) | 13.0 | ||
| SJG-136 | A2780 (sensitive) | Not specified, but active | Not applicable, as SJG-136 was also active in the cisplatin-resistant line |
| CH1cisR (cisplatin-resistant xenograft) | Active in vivo | Not applicable |
Note: Specific IC50 values for SJG-136 in A2780 and A2780cisR from the initial search were not provided in a directly comparable format, but multiple sources confirm its potent activity in both cisplatin-sensitive and -resistant ovarian cancer models. One study reported that the A2780/CP70 cell line, which is 13-fold more resistant to cisplatin than the A2780 line, was used to assess drug accumulation and DNA repair, highlighting the established resistance model.[3] Another study confirmed the in vivo activity of SJG-136 in a cisplatin-resistant human ovarian tumor model (CH1cisR).[4] Furthermore, it has been noted that SJG-136 is cytotoxic in cell lines resistant to other DNA-interactive agents, including human ovarian cancer cell lines resistant to cisplatin.[5]
Experimental Protocols
The cytotoxicity data presented is typically generated using a colorimetric cell viability assay, such as the MTT assay. Below is a detailed methodology for this key experiment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., A2780 and A2780cisR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Test compounds (e.g., Neothramycin A, SJG-136, Cisplatin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from exponential phase cultures.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Gently pipette up and down to dissolve the formazan crystals. The plate can be left at room temperature in the dark for a few hours or overnight to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software program.
-
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanisms of action for PBDs and Cisplatin, and mechanisms of Cisplatin resistance.
Caption: Experimental workflow for determining IC50 values using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of anthracyclines and related agents that retain preferential activity over adriamycin in multidrug-resistant cell lines, and further resistance modification by verapamil and cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acquired cisplatin resistance in human ovarian cancer cells is associated with enhanced repair of cisplatin-DNA lesions and reduced drug accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SJG-136 (NSC 694501), a novel rationally designed DNA minor groove interstrand cross-linking agent with potent and broad spectrum antitumor activity: part 1: cellular pharmacology, in vitro and initial in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I, Pharmacokinetic and Pharmacodynamic Study of SJG-136, a Novel DNA Sequence Selective Minor Groove Cross-Linking Agent, in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Neothramycin Stereoisomers: A Review of Available Data
A comprehensive review of existing scientific literature reveals a notable absence of direct comparative studies on the efficacy of the individual Neothramycin A and B stereoisomers. Neothramycin, an antibiotic with recognized anticancer and antiprotozoal activities, exists as a mixture of two stereoisomers, this compound and Neothramycin B.[1] A critical characteristic of these isomers is their facile interconversion in aqueous solutions, leading to an equilibrium mixture containing approximately equal amounts of both forms.[1] This inherent instability and rapid equilibration present significant technical challenges in isolating and independently evaluating the biological activities of each stereoisomer, which is the likely reason for the lack of specific comparative efficacy data in published research.
Therefore, the majority of biological data available pertains to "Neothramycin" as a composite mixture of both A and B stereoisomers. This guide will synthesize the available data for the Neothramycin mixture and, where possible, allude to any research that has distinguished between the two forms.
Mechanism of Action
The primary mechanism of action for Neothramycin is the inhibition of DNA-dependent RNA and DNA polymerase.[1] This is achieved through the covalent binding of the antibiotic to the minor groove of duplex DNA. Specifically, Neothramycin forms a bond with the NH2 group of guanine residues.[1] This interaction disrupts the normal processes of DNA replication and transcription, ultimately leading to cell death.
Caption: Mechanism of Neothramycin Action.
In Vitro Efficacy of Neothramycin (Mixture)
Neothramycin has demonstrated cytotoxic activity against various cancer cell lines and antiprotozoal activity. The following table summarizes the available quantitative data for the Neothramycin mixture.
| Cell Line/Organism | Activity Type | IC50 Value | Reference |
| Malaria (Plasmodium) | Antiprotozoal | ~1 µg/mL | [1] |
| MRC-5 (human lung fibroblast) | Cytotoxicity | 390 ng/mL | [1] |
It is important to note that a derivative, Butylthis compound, exhibited 6-7 fold lower antiprotozoal activity than the parent Neothramycin mixture.[1]
In Vivo Antitumor Activity of Neothramycin (Mixture)
In vivo studies in animal models have shown the antitumor effects of the Neothramycin mixture against several experimental tumors.
| Tumor Model | Animal Model | Efficacy | Reference |
| Yoshida sarcoma | Rats | Active | [1] |
| Leukemia P388 | Mice | Active | [1][2] |
| Sarcoma 180 | Mice | Active | [1][2] |
| Ehrlich Ascites carcinoma | Mice | Active | [1] |
| Walker carcinosarcoma-256 | Mice | Active | [1][2] |
| Leukemia L-1210 | Mice | Light activity | [1] |
Studies Distinguishing this compound and B
One study utilized High-Performance Liquid Chromatography (HPLC) to investigate the covalent bonding interaction of this compound and B with the model nucleophile thiophenol. This research aimed to evaluate the electrophilicity at the C-11 position of the molecules. The study found that the reaction with thiophenol followed second-order kinetics. However, the ranking order of reactivity (Neothramycin > tomaymycin > anthramycin) did not correlate with either in vitro cytotoxicity or in vivo antitumor activity.[3] This suggests that factors other than simple alkylating ability, such as non-covalent DNA interactions or drug transport, are more critical for the biological activity of Neothramycin.[3] This study, while distinguishing the two isomers, did not provide a comparison of their biological efficacy.
Experimental Protocols
Detailed experimental protocols for specifically comparing the efficacy of this compound and B are not available due to the lack of such studies. However, a general workflow for assessing the in vitro cytotoxicity of a compound like Neothramycin is presented below.
References
Neothramycin A vs. Tomaymycin: A Comparative Analysis of Two Pyrrolobenzodiazepine Antitumor Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of neothramycin A and tomaymycin, two potent pyrrolobenzodiazepine (PBD) antitumor antibiotics. Both compounds, derived from Streptomyces, exert their cytotoxic effects through covalent binding to the minor groove of DNA. This document summarizes their physicochemical properties, biological activities, and mechanisms of action, supported by available experimental data. Detailed experimental protocols for key assays are also provided to facilitate further research.
Physicochemical and Biological Properties
This compound and tomaymycin share the core PBD scaffold responsible for their DNA-binding capabilities, yet subtle structural differences lead to variations in their biological profiles. This compound and its stereoisomer neothramycin B exist in equilibrium in aqueous solutions.[1] Tomaymycin is also a naturally occurring PBD with demonstrated antitumor and antimicrobial properties.[2][3]
A study evaluating the electrophilicity of neothramycin, tomaymycin, and the related PBD anthramycin found that the ranking order of reactivity with the model nucleophile thiophenol was neothramycin > tomaymycin > anthramycin. However, this order of reactivity did not correlate with their in vitro cytotoxicity or in vivo antitumor activity, suggesting that factors beyond simple alkylating ability, such as non-covalent DNA interactions and cellular transport, are more critical determinants of their biological efficacy.
| Property | This compound | Tomaymycin |
| Chemical Formula | C₁₃H₁₄N₂O₄[4][5] | C₁₆H₂₀N₂O₄[6] |
| Molecular Weight | 262.26 g/mol [4][5] | 304.34 g/mol [2] |
| Appearance | - | Colorless platelets[3] |
| Solubility | Interchangeable in aqueous solution (with Neothramycin B)[1] | - |
| Storage | - | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[2] |
| XLogP3 | 0.2[4][5] | - |
| Topological Polar Surface Area | 82.4 Ų[4] | - |
Cytotoxicity and In Vivo Efficacy
Direct comparative cytotoxicity data for this compound and tomaymycin in the same cancer cell lines is limited in the available literature. However, individual studies have demonstrated their potent antitumor activities across various models.
This compound has shown significant activity against a range of experimental tumors, including lymphocytic leukemia P388, ascites sarcoma-180, hepatoma AH130, and Walker carcinosarcoma-256.[7] In one study, neothramycin exhibited a high tumor growth inhibition ratio of 96% against Walker carcinosarcoma-256 in rats when administered intraperitoneally at a daily dose of 2 mg/kg.[7] It also demonstrated high cytotoxicity towards MRC-5 cells with an IC₅₀ of 390 ng/mL.[1] A phase I clinical study of neothramycin established a maximum tolerated dose of a single injection at 60 mg/m², with nausea and vomiting being the dose-limiting toxicities.[8]
Tomaymycin has reported antimicrobial activity against Gram-positive bacteria.[2][3] Its antitumor potential has also been recognized, with a reported LD₅₀ (intraperitoneal) in mice of 3.0 mg/kg.[3]
| Compound | Cancer Model/Cell Line | Reported Activity/IC₅₀ |
| This compound | Walker Carcinosarcoma-256 (in rats) | 96% tumor growth inhibition at 2 mg/kg/day (i.p.)[7] |
| MRC-5 | IC₅₀ = 390 ng/mL[1] | |
| Leukemia P388, Sarcoma 180 | Active[1][7] | |
| Tomaymycin | Mice | LD₅₀ = 3.0 mg/kg (i.p.)[3] |
Mechanism of Action: DNA Binding
The primary mechanism of action for both this compound and tomaymycin is the inhibition of DNA-dependent RNA and DNA polymerases through covalent binding to the minor groove of duplex DNA.[1] Specifically, they form an adduct with the N2-amino group of guanine.[1]
Despite this shared mechanism, differences in their interaction with DNA have been observed. The binding of neothramycin to DNA is reportedly slower than that of other PBDs.[1] In contrast, a comparative study with the related PBD anthramycin suggested that tomaymycin induces greater conformational changes in DNA, such as bending and narrowing of the minor groove.
Below are diagrams illustrating the chemical structures of this compound and tomaymycin, and a generalized workflow for assessing their cytotoxicity.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a generalized procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound or Tomaymycin stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or tomaymycin in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable software.
DNase I Footprinting Assay
This protocol provides a general method for identifying the DNA binding sites of minor groove binders like this compound and tomaymycin.
Materials:
-
DNA fragment of interest, labeled at one end with a radioactive or fluorescent tag
-
This compound or Tomaymycin
-
DNase I
-
DNase I digestion buffer
-
Stop solution (containing EDTA)
-
Formamide loading buffer
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Autoradiography film or fluorescence imager
Procedure:
-
DNA-Ligand Binding: Incubate the end-labeled DNA fragment with varying concentrations of this compound or tomaymycin in a binding buffer for a sufficient time to allow equilibrium to be reached.
-
DNase I Digestion: Add a pre-determined, limited amount of DNase I to the reaction mixture and incubate for a short period to achieve partial digestion of the DNA.
-
Reaction Termination: Stop the digestion by adding a stop solution containing a chelating agent like EDTA.
-
Sample Preparation: Purify the DNA fragments (e.g., by ethanol precipitation) and resuspend them in a formamide loading buffer.
-
Gel Electrophoresis: Denature the DNA fragments by heating and separate them on a high-resolution denaturing polyacrylamide gel.
-
Visualization: Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.
-
Analysis: The binding sites of the compound will appear as "footprints," which are regions of the gel where the DNA has been protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to a control lane with no compound.
Conclusion
This compound and tomaymycin are both potent DNA-binding agents with significant antitumor potential. While they share a common mechanism of action through covalent modification of guanine in the minor groove, their distinct chemical structures likely influence their DNA sequence preference, binding kinetics, and ultimately, their biological activity profiles. The available data suggests that neothramycin may have a higher intrinsic reactivity, but this does not directly translate to greater cytotoxicity, highlighting the complexity of its structure-activity relationship. Further head-to-head comparative studies employing standardized assays are necessary to fully elucidate the therapeutic potential and differential properties of these two promising PBD antibiotics.
References
- 1. Neothramycin - Wikipedia [en.wikipedia.org]
- 2. Tomaymycin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Neothramycins | C13H14N2O4 | CID 122745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (3S,11aS)-1,2,3,11a-Tetrahydro-3,8-dihydroxy-7-methoxy-5H-pyrrolo(2,1-c)(1,4)benzodiazepin-5-one | C13H14N2O4 | CID 151569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tomaymycin | C16H20N2O4 | CID 12444381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antitumor effect of a new antibiotic, neothramycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Phase I study of a new antitumor antibiotic, neothramycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Biomarkers for Neothramycin A Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential biomarkers for predicting sensitivity to Neothramycin A, a pyrrolobenzodiazepine (PBD) antitumor antibiotic. We present experimental data and detailed protocols for the validation of these biomarkers, aimed at facilitating preclinical and clinical research to enable patient stratification and personalized therapeutic strategies.
Introduction to this compound and the Need for Predictive Biomarkers
This compound is a member of the anthramycin group of antibiotics, which exert their cytotoxic effects by binding to the minor groove of DNA.[1] This interaction inhibits DNA-dependent RNA and DNA polymerases, ultimately leading to cell death.[1] While showing promise as an anticancer agent in early clinical studies, identifying patients most likely to respond to this compound remains a critical challenge.[2] The development of validated predictive biomarkers is paramount to advancing its clinical utility and improving therapeutic outcomes.
Based on its mechanism of action as a DNA-damaging agent, two primary avenues for biomarker discovery have emerged: the integrity of DNA damage repair (DDR) pathways and the expression levels of specific proteins involved in the cellular response to replication stress. This guide will focus on the comparative validation of two leading candidate biomarkers: defects in the Fanconi Anemia (FA) pathway and the expression of Schlafen 11 (SLFN11).
Candidate Biomarkers for this compound Sensitivity
Fanconi Anemia (FA) Pathway Deficiency
The Fanconi Anemia pathway is a crucial DNA repair mechanism responsible for resolving interstrand crosslinks (ICLs), a type of DNA damage induced by agents like PBDs.[1][2][3] Cells with a deficient FA pathway are hypersensitive to ICL-inducing agents.[4] Therefore, tumors with mutations in FA pathway genes (e.g., FANCA, FANCC, FANCD2) are hypothesized to be particularly susceptible to this compound.
Schlafen 11 (SLFN11) Expression
Schlafen 11 is a putative DNA/RNA helicase that has been identified as a potent sensitizer of cancer cells to a broad range of DNA-damaging agents.[5][6] High expression of SLFN11 is associated with increased sensitivity to these drugs, while its downregulation or loss is a mechanism of resistance.[1][7] Mechanistically, SLFN11 is thought to induce irreversible replication fork stalling and cell death in response to DNA damage.
Comparative Analysis of Biomarker Validation Strategies
The validation of these biomarkers requires a multi-faceted approach, combining cellular assays to establish a mechanistic link between the biomarker and drug sensitivity with larger-scale screens to assess predictive power across diverse cancer types. Below is a comparison of key experimental strategies.
| Validation Strategy | Description | Potential Advantages | Potential Limitations |
| Isogenic Cell Line Analysis | Genetically engineering cell lines to have specific FA pathway gene knockouts or to modulate SLFN11 expression, followed by treatment with this compound. | Directly assesses the causal relationship between the biomarker and drug sensitivity. | May not fully recapitulate the genetic complexity of patient tumors. |
| Cancer Cell Line Panel Screening | Correlating the baseline expression of FA pathway genes and SLFN11 with this compound sensitivity across a large panel of diverse cancer cell lines (e.g., Cancer Cell Line Encyclopedia). | Provides broad insights into the predictive power of the biomarker across different cancer lineages. | Correlation does not equal causation; other confounding genetic factors may be present. |
| Patient-Derived Xenograft (PDX) Models | Treating PDX models with known FA pathway or SLFN11 status with this compound and monitoring tumor response. | Offers a more clinically relevant in vivo model to assess biomarker-drug associations. | Technically demanding and resource-intensive. |
| Retrospective Clinical Sample Analysis | Analyzing archived tumor samples from patients previously treated with PBDs to correlate biomarker status with clinical outcomes. | Provides direct evidence of the biomarker's clinical relevance. | Limited by the availability of well-annotated clinical samples and the heterogeneity of patient treatments. |
Experimental Protocols for Biomarker Validation
Cell Viability Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[8][9][10][11][12]
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells.
-
Protocol:
-
Plate cells in an opaque-walled 96-well plate and treat with this compound for the desired time.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
DNA Damage Assays
1. γH2AX Immunofluorescence Assay
This assay detects the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Protocol:
-
Grow cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify γH2AX foci using fluorescence microscopy.[16][17][18][19]
-
2. Comet Assay (Single-Cell Gel Electrophoresis)
This assay measures DNA strand breaks in individual cells.
-
Protocol:
-
Embed this compound-treated cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" under a fluorescence microscope; the tail length and intensity are proportional to the amount of DNA damage.[6]
-
Apoptosis Assays
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Protocol:
2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Protocol:
-
Plate cells in a white-walled 96-well plate and treat with this compound.
-
Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
-
Mix and incubate at room temperature for 1-3 hours.
-
Measure luminescence using a luminometer.[1]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the relationships between this compound's mechanism and the proposed biomarkers, as well as the experimental workflows for their validation, the following diagrams are provided.
Conclusion
The validation of predictive biomarkers for this compound is a critical step towards its successful clinical implementation. Both the Fanconi Anemia pathway status and SLFN11 expression represent promising candidates, grounded in the drug's mechanism of action. The experimental strategies and detailed protocols provided in this guide offer a robust framework for researchers to rigorously evaluate these and other potential biomarkers. Through a systematic and comparative approach, the development of a reliable biomarker signature for this compound sensitivity is an attainable goal that holds the potential to significantly improve patient outcomes in the era of precision oncology.
References
- 1. Resistance to Pyrrolobenzodiazepine Dimers Is Associated with SLFN11 Downregulation and Can Be Reversed through Inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SLFN11, far from being limited to responding to cancer DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Frontiers | SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance [frontiersin.org]
- 6. Biomarker-Guided Development of DNA Repair Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the Fanconi Anemia Pathway to Identify Tailored Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive review on Fanconi anemia: insights into DNA interstrand cross-links, repair pathways, and associated tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Damage and Repair Biomarkers of Immunotherapy Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biomarkers to assess the targeting of DNA repair pathways to augment tumor response to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical trial designs for testing biomarker-based personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of Schlafen 11 (SLFN11) as a predictive biomarker for targeting the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarker-Driven Oncology Clinical Trials: Key Design Elements, Types, Features, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accc-cancer.org [accc-cancer.org]
- 18. Clinical trial designs incorporating predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biomarkers of Response and Resistance to DNA Repair Targeted Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Neothramycin A: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Neothramycin A must adhere to strict disposal protocols due to its cytotoxic and antineoplastic properties. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste to ensure personnel safety and environmental protection.
This compound, a member of the pyrrolo[1][2]benzodiazepine antibiotic family, is recognized for its potent anticancer activity.[3] Consequently, all materials contaminated with this compound, including unused solutions, treated cell cultures, personal protective equipment (PPE), and laboratory consumables, must be managed as hazardous chemotherapeutic waste.[2] Standard procedures for handling cytotoxic drugs should be rigorously followed to minimize exposure risks.[1]
Immediate Safety and Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste management service that utilizes high-temperature incineration. This ensures the complete destruction of the cytotoxic compound.
Step-by-Step Disposal Procedure:
-
Segregation of Waste: All this compound-contaminated waste must be segregated from general laboratory, biohazardous, and other chemical waste streams at the point of generation.[2]
-
Use of Designated Containers:
-
Solid Waste: Dispose of all contaminated solid waste, including gloves, gowns, absorbent pads, and plasticware, in a designated, puncture-proof, and leak-proof container clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste."[2] These containers are often color-coded, typically yellow with a purple lid, to signify cytotoxic hazards.
-
Liquid Waste: Collect all unused or spent this compound solutions in a dedicated, sealed, and shatter-resistant container. This container must also be clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste." Do not dispose of liquid this compound waste down the drain.[2]
-
Sharps: Any sharps, such as needles and syringes, contaminated with this compound must be placed directly into a designated "Chemotherapy Sharps Container."[2]
-
-
Personal Protective Equipment (PPE): When handling this compound waste, personnel must wear appropriate PPE, including double chemotherapy-grade gloves, a disposable gown, and eye protection.
-
Labeling: Ensure all waste containers are accurately labeled with the contents ("this compound Waste"), the associated hazards (Cytotoxic), and the date of accumulation.
-
Storage: Store sealed this compound waste containers in a secure, designated area away from general laboratory traffic until collection by a certified hazardous waste contractor.
-
Professional Disposal: Arrange for the collection and disposal of this compound waste through an approved hazardous waste management company. Ensure they are licensed to handle and incinerate chemotherapeutic waste in compliance with local, state, and federal regulations.
Data Presentation: Waste Management Summary
| Waste Type | Container Specification | Labeling Requirement | Disposal Method |
| Solid Waste (Gloves, Gowns, Labware) | Puncture-proof, leak-proof, with a secure lid. Often yellow. | "Chemotherapeutic Waste" / "Cytotoxic Waste" | High-Temperature Incineration via a licensed contractor. |
| Liquid Waste (Unused solutions) | Sealed, shatter-resistant container. | "Chemotherapeutic Waste" / "Cytotoxic Waste" | High-Temperature Incineration via a licensed contractor. |
| Sharps (Needles, Syringes) | Designated "Chemotherapy Sharps Container." | "Chemotherapeutic Waste" / "Cytotoxic Waste" | High-Temperature Incineration via a licensed contractor. |
Experimental Protocols
Currently, there are no widely accepted and validated chemical decomposition or inactivation protocols for this compound suitable for a standard laboratory setting. The stability of the pyrrolo[1][2]benzodiazepine core makes simple chemical degradation challenging and potentially hazardous, as incomplete reactions could result in toxic byproducts. Therefore, adherence to the physical segregation and professional incineration protocols outlined above is mandatory.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
